Zaurategrast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVWHYLKOHLKA-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196547 | |
| Record name | Zaurategrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455264-31-0 | |
| Record name | N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455264-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaurategrast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaurategrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ct-7758 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZAURATEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zaurategrast VCAM-1 binding inhibition
An In-depth Technical Guide to the VCAM-1 Binding Inhibition of Zaurategrast
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CDP323) is a small-molecule prodrug developed as an orally available antagonist of the α4-integrin/Vascular Cell Adhesion Molecule-1 (VCAM-1) interaction.[1] This interaction is a critical step in the inflammatory cascade, mediating the adhesion and subsequent migration of leukocytes from the bloodstream into tissues. By blocking this pathway, this compound was investigated for the treatment of inflammatory conditions, most notably multiple sclerosis (MS).[1] Although its clinical development was discontinued due to a lack of efficacy in a Phase II trial, the study of its mechanism provides a valuable framework for understanding the targeting of leukocyte trafficking.[1] This guide details the core mechanism of this compound, the associated signaling pathways, quantitative pharmacodynamic data, and the experimental protocols used to characterize its function.
Core Mechanism of Action: Inhibition of VLA-4/VCAM-1 Adhesion
The primary mechanism of action for this compound is the competitive antagonism of the Very Late Antigen-4 (VLA-4), an α4β1 integrin expressed on the surface of activated lymphocytes.[2] VLA-4 is the cognate receptor for VCAM-1, a cell surface glycoprotein expressed on endothelial cells upon stimulation by pro-inflammatory cytokines. The binding of VLA-4 to VCAM-1 is a key step that mediates the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their transendothelial migration into inflamed tissue.[2][3] this compound, in its active form, binds to VLA-4, thereby physically obstructing its interaction with VCAM-1 and preventing the downstream processes of leukocyte adhesion and extravasation.[1][2]
VCAM-1 Mediated Signaling Pathway
The expression of VCAM-1 on endothelial cells is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[2] The binding of a leukocyte via VLA-4 to VCAM-1 does not only serve as a physical anchor but also initiates a downstream signaling cascade within the endothelial cell. This "outside-in" signaling facilitates the process of transendothelial migration. Key events include the activation of small GTPase Rac1 and a subsequent increase in intracellular reactive oxygen species (ROS) via NADPH oxidase 2 (NOX2).[2] This cascade leads to the reorganization of the actin cytoskeleton and the weakening of cell-cell junctions (e.g., VE-cadherin junctions), creating paracellular gaps through which leukocytes can migrate.
Quantitative Data & Binding Affinity
| Parameter | Value / Observation | Source |
| VLA-4 / VCAM-1 Binding Affinity (Kd) | ~40 nM (39.60 ± 1.78 nM by SPR; 41.82 ± 2.36 nM by FRET) | [4] |
| This compound (CDP323) Effect | All tested dosages (100-1000 mg) significantly decreased the capacity of lymphocytes to bind VCAM-1 compared to placebo. | [2][3] |
| This compound (CDP323) Dose Response | A linear dose-response relationship was observed for the increase in peripheral blood lymphocytes, an indirect measure of adhesion inhibition. | [2][3] |
Note: The increase in circulating lymphocytes is a direct pharmacodynamic consequence of blocking their VLA-4-mediated exit from the bloodstream into tissues. The data clearly demonstrates that this compound effectively engages its target in humans at the doses administered.[2]
Experimental Protocols
Characterizing the inhibitory activity of a compound like this compound involves both direct binding assays and functional cell-based assays.
Functional Assessment: Cell Adhesion Assay
This assay functionally measures the ability of an inhibitor to prevent the adhesion of VLA-4-expressing leukocytes to a monolayer of cytokine-activated endothelial cells expressing VCAM-1.
Methodology:
-
Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 96-well flat-bottom plate.
-
Activation: The HUVEC monolayer is activated with a pro-inflammatory cytokine (e.g., 10 ng/mL TNFα) for 4-6 hours to induce robust VCAM-1 expression.
-
Leukocyte Preparation: A VLA-4-expressing leukocyte cell line (e.g., Jurkat cells) or isolated primary lymphocytes are labeled with a fluorescent dye, such as Calcein-AM.
-
Inhibitor Incubation: The fluorescently labeled leukocytes are pre-incubated for 30 minutes with varying concentrations of this compound (or vehicle control).
-
Co-culture: The treated leukocytes are added to the activated HUVEC monolayer and incubated for 30-60 minutes to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a series of gentle, standardized washes with assay buffer.
-
Quantification: The fluorescence of the remaining, adherent cells is measured using a plate reader.
-
Data Analysis: The fluorescence signal is background-subtracted and normalized to the vehicle control. An IC50 value, representing the concentration of this compound required to inhibit 50% of cell adhesion, is calculated from the resulting dose-response curve.
Mechanistic Assessment: Direct Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of the molecular interaction between VLA-4 and VCAM-1, and to quantify how an inhibitor disrupts this binding.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant human VCAM-1 is immobilized onto the chip surface.
-
Analyte Preparation: Recombinant human VLA-4 is prepared at various concentrations in a running buffer.
-
Inhibitor Series: For inhibition studies, a fixed concentration of VLA-4 is mixed with a dilution series of this compound.
-
Binding Measurement:
-
Kinetics/Affinity: The VLA-4 solutions are flowed over the VCAM-1 surface. The association and dissociation rates are measured in real-time by monitoring changes in the refractive index at the surface. The equilibrium dissociation constant (Kd) is calculated from these rates.
-
Inhibition: The VLA-4/Zaurategrast mixtures are flowed over the chip. The reduction in the binding signal of VLA-4 to VCAM-1 in the presence of the inhibitor is measured.
-
-
Data Analysis: The percentage of inhibition is plotted against the this compound concentration to determine the IC50. Alternatively, a competitive binding model can be used to calculate the inhibitor's affinity constant (Ki).
Conclusion
This compound is a well-characterized antagonist of the VLA-4/VCAM-1 interaction. Its mechanism relies on the direct blockade of α4β1 integrin on leukocytes, thereby inhibiting their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. While the compound did not proceed to market, the pharmacodynamic data from its clinical evaluation confirmed effective target engagement in humans. The experimental protocols outlined in this guide, from functional cell adhesion assays to direct biophysical binding assays, represent the standard methodologies required to identify and characterize novel inhibitors of this critical inflammatory pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET | PLOS One [journals.plos.org]
Zaurategrast (CDP323): A Technical Guide for Multiple Sclerosis Research
Executive Summary: Zaurategrast (CDP323) is an orally bioavailable, small-molecule prodrug developed for the treatment of relapsing forms of multiple sclerosis (MS). It functions as a competitive antagonist of the α4β1 integrin (Very Late Antigen-4, VLA-4), a key mediator in the migration of inflammatory cells into the central nervous system. Despite promising preclinical data and successful target engagement in early clinical trials, the development of this compound was discontinued in June 2009 due to a lack of expected efficacy in a Phase II clinical study. This guide provides a detailed technical overview of this compound's mechanism of action, pharmacokinetics, and the experimental data from its preclinical and clinical development.
Mechanism of Action
In multiple sclerosis, the migration of activated lymphocytes across the blood-brain barrier (BBB) into the central nervous system (CNS) is a critical step in the inflammatory cascade that leads to demyelination and axonal damage. This process is mediated by the interaction of adhesion molecules on the surface of both lymphocytes and the vascular endothelium of the BBB.[1]
Specifically, the α4β1 integrin (VLA-4), expressed on activated lymphocytes, binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][2] This binding facilitates the firm adhesion and subsequent diapedesis of these immune cells into the CNS parenchyma.[1]
This compound is designed to competitively inhibit this interaction. By binding to VLA-4, it blocks the docking site for VCAM-1, thereby preventing lymphocytes from adhering to and crossing the vascular endothelium.[3] This mechanism is intended to reduce the number of inflammatory cells entering the CNS, thus mitigating the autoimmune attack on myelin.[3][4] This mode of action is analogous to that of the approved monoclonal antibody, natalizumab.[3]
Caption: this compound blocks the VLA-4 receptor on leukocytes, inhibiting binding to VCAM-1.
Pharmacokinetics and Metabolism
This compound (CDP323) is an ethyl ester prodrug designed to enhance oral bioavailability.[5] Following absorption, it is converted to its active moiety, CT7758. The primary enzyme responsible for this hydrolysis is human carboxylesterase 1 (hCES1), which is predominantly found in the liver.[5] In vitro studies indicated that hydrolysis in human liver microsomes was approximately 20-fold higher than in intestinal microsomes, confirming the liver as the main site of activation.[5]
Caption: this compound (CDP323) is hydrolyzed in the liver by hCES1 to its active form.
Preclinical Research
This compound demonstrated efficacy in preclinical models of inflammation and multiple sclerosis.
In Vitro Potency In vitro assays confirmed that this compound's active form dose-dependently inhibits cell recruitment driven by α4β1 and α4β7 integrins.[6]
| Table 1: Preclinical In Vitro Efficacy of this compound | |
| Target | IC50 |
| α4β1 (VLA-4) | ~100 ng/mL |
| α4β7 | 200-300 ng/mL |
| Data sourced from a 2010 AAN Annual Meeting presentation.[6] |
Animal Model Efficacy this compound was evaluated in the chronic Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for MS. The drug was found to significantly reduce disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[3][4]
Experimental Protocol: Chronic EAE Model While the specific protocol for the this compound studies is not fully detailed in the available literature, a general methodology for chronic EAE induction in mice is as follows:
-
Induction: C57BL/6 mice are immunized with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Drug Administration: this compound or placebo is administered orally. For prophylactic studies, treatment begins before or at the time of immunization. For therapeutic studies, treatment begins after the onset of clinical signs.
-
Endpoint Analysis: The primary endpoint is the clinical score. Secondary endpoints may include histological analysis of the spinal cord for inflammation and demyelination.
Caption: General experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
Clinical Research
This compound was evaluated in several clinical trials in both healthy volunteers and patients with relapsing MS.
Phase I Studies Three Phase I studies involving 75 healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound.[3] It was well-tolerated in oral doses up to 1000 mg twice daily for seven days, with no significant differences from placebo.[4] These studies also confirmed that inhibition of α4-integrin function could be maintained over a 12- to 24-hour dosing interval.[4]
Phase I/II Study (NCT00726648) This randomized, double-blind, placebo-controlled study evaluated the pharmacodynamic effects of this compound on lymphocyte biomarkers in MS patients.[7]
Experimental Protocol: Phase I/II (NCT00726648)
-
Objective: To investigate the effect of this compound on lymphocyte biomarkers in subjects with relapsing MS.[7]
-
Participants: 71 subjects with relapsing MS, aged 18-65, with an Expanded Disability Status Scale (EDSS) score of ≤6.5.[7]
-
Design: Subjects were randomized to one of five treatment arms for 28 days.[7]
-
Endpoints: The primary outcomes were changes in lymphocyte counts and the capacity of lymphocytes to bind to VCAM-1.[1][7]
| Table 2: Phase I/II (NCT00726648) Study Design |
| Treatment Arm |
| This compound 100 mg twice daily (bid) |
| This compound 500 mg twice daily (bid) |
| This compound 1000 mg once daily (qd) |
| This compound 1000 mg twice daily (bid) |
| Placebo |
| Data sourced from ClinicalTrials.gov NCT00726648 and related publications.[7] |
The study found that this compound induced significant, dose-dependent changes in peripheral lymphocyte populations, consistent with the inhibition of their migration from the vasculature.[1][7]
| Table 3: Pharmacodynamic Effects of this compound on Peripheral Blood Lymphocytes (Phase I/II) |
| Effect |
| Significantly decreased capacity of lymphocytes to bind VCAM-1 (all doses vs. placebo).[7] |
| Significantly increased total lymphocytes in peripheral blood (all doses except 100 mg bid vs. placebo).[7] |
| Significantly increased naive B cells, memory B cells, and T cells (all doses except 100 mg bid vs. placebo).[7] |
| Marked increases in natural killer cells and hematopoietic progenitor cells (500 mg bid and 1000 mg bid doses only).[7] |
| No significant changes in monocytes.[7] |
| Data sourced from a randomized, double-blind Phase 1/2 study.[7] |
Phase II Study A larger Phase II trial was initiated in 2007 to establish proof of concept and gather dosing information for this compound in relapsing MS.[3][6]
Experimental Protocol: Phase II Study
-
Objective: To evaluate the efficacy, safety, and tolerability of two doses of this compound.[6]
-
Participants: The study intended to enroll over 200 patients with relapsing forms of MS who had an inadequate response to prior interferon-beta treatment.[3][4] A total of 234 subjects were randomized.[6]
-
Design: A double-blind, placebo-controlled, randomized trial comparing two doses of this compound against a placebo over 24 weeks.[4][6]
-
Primary Endpoint: The cumulative number of new active (gadolinium-enhancing) lesions on brain MRI scans performed at 6-week intervals.[6]
Caption: Workflow of the Phase II clinical trial for this compound in relapsing MS.
Discontinuation of Development
In June 2009, UCB and Biogen Idec announced the discontinuation of the this compound development program.[3][8] The decision was based on a pre-planned interim analysis of the Phase II trial data.
Phase II Interim Results The analysis, which included data from 143 subjects, showed that this compound did not provide the expected level of efficacy.[6][8]
| Table 4: Phase II Study Interim Efficacy Results | |
| Endpoint | Result |
| Mean number of new active lesions (Placebo) | 10.8 |
| Difference in new active lesions (this compound vs. Placebo) | 10-15% reduction |
| Data based on an interim analysis of 143 subjects.[6] |
This minimal reduction in lesion activity was not deemed sufficient to warrant continued development, especially for a drug in a class with a known association with Progressive Multifocal Leukoencephalopathy (PML), although no cases of PML were reported in the trial.[3][8] Safety surveillance did identify that 13 subjects experienced temporarily elevated aminotransferases (≥5 times the upper limit of normal).[6]
Conclusion
This compound is a VLA-4 antagonist that showed clear biological activity in preclinical and early clinical studies, successfully inhibiting the mechanisms of lymphocyte trafficking. However, this potent pharmacodynamic effect did not translate into sufficient clinical efficacy in a Phase II trial for relapsing MS, with the drug failing to significantly reduce the formation of new inflammatory brain lesions compared to placebo. The disappointing efficacy results led to the termination of its clinical development. The story of this compound serves as a crucial case study in drug development, highlighting that successful target engagement and modulation of biomarkers do not always predict clinical benefit.
References
- 1. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound – Wikipedia [de.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UCB Group and Biogen Idec, Inc. (Massachusetts) Discontinue Phase II Clinical Trial of CDP323 - BioSpace [biospace.com]
Zaurategrast in Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaurategrast (CDP323) is a small-molecule antagonist of the α4-integrin subunit, developed for the oral treatment of multiple sclerosis (MS). Its mechanism of action is analogous to the monoclonal antibody Natalizumab, preventing the migration of immune cells across the blood-brain barrier. This technical guide provides an in-depth overview of the preclinical evaluation of this compound and other α4-integrin antagonists in the experimental autoimmune encephalomyelitis (EAE) model of MS. It includes a summary of representative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. While specific quantitative preclinical data for this compound is not publicly available following the discontinuation of its clinical development, this guide leverages data from other α4-integrin antagonists to illustrate the expected therapeutic effects and experimental outcomes.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small-molecule antagonist of the α4 subunit of integrins, specifically targeting α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are expressed on the surface of leukocytes and are crucial for their adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues.[1] In the context of multiple sclerosis and its animal model, EAE, the infiltration of pathogenic T lymphocytes and other immune cells into the central nervous system (CNS) is a key driver of the inflammatory demyelination and axonal damage that characterize the disease.[2][3]
By binding to the α4 subunit, this compound blocks the interaction between α4β1 integrin on lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on the endothelial cells of the blood-brain barrier during neuroinflammation.[4] This inhibition of cell adhesion prevents the entry of inflammatory cells into the CNS, thereby mitigating the autoimmune attack on the myelin sheath.[4][5] Preclinical studies in mouse models of chronic EAE demonstrated that this compound was effective in reducing disease severity, both when administered prophylactically (before disease induction) and therapeutically (after disease onset).
Quantitative Data from Preclinical EAE Studies of α4-Integrin Antagonists
The following tables summarize representative quantitative data from preclinical EAE studies investigating α4-integrin antagonists. This data illustrates the typical efficacy of this class of drugs in reducing clinical signs, immune cell infiltration, and modulating cytokine responses in the EAE model.
Table 1: Effect of α4-Integrin Antagonists on Clinical Score in EAE
| Treatment Group | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) | Day of Onset (± SEM) | Reference |
| Vehicle/Control | 2.50 ± 0.22 | 31.8 ± 4.1 | 12.5 ± 0.8 | [6] |
| Anti-VLA-4 mAb | 0.60 ± 0.22 | 6.1 ± 2.3 | Delayed/Reduced Incidence | [6] |
Table 2: Histopathological Analysis of Immune Cell Infiltration in the CNS of EAE Mice Treated with α4-Integrin Antagonists
| Treatment Group | Inflammatory Lesion Area (% of spinal cord cross-section ± SEM) | Number of Lesions per Spinal Cord Section (± SEM) | CD4+ T-cell Infiltration (cells/mm² ± SEM) | Macrophage/Microglia (Iba1+) Infiltration (cells/mm² ± SEM) | Reference |
| IgG Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 250 ± 35 | 450 ± 50 | [7] |
| Anti-VLA-4 mAb | 5.8 ± 1.5 | 3.2 ± 0.8 | 80 ± 15 | 180 ± 25 | [7] |
Table 3: Cytokine Profile in the CNS of EAE Mice Following α4-Integrin Antagonist Treatment
| Treatment Group | IFN-γ (pg/mg protein) | IL-17 (pg/mg protein) | TNF-α (pg/mg protein) | IL-10 (pg/mg protein) | Reference |
| EAE + Vehicle | 150 ± 20 | 250 ± 30 | 300 ± 40 | 50 ± 10 | [8] |
| EAE + α4-integrin antagonist | 70 ± 15 | 120 ± 25 | 150 ± 30 | 80 ± 15 | [8][9] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A common and reproducible method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG_35-55_).[10]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG_35-55_ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG_35-55_ in CFA. A common concentration is 1-2 mg/mL of MOG_35-55_ in PBS, emulsified with an equal volume of CFA.
-
Immunization: On day 0, subcutaneously inject each mouse with 100-200 µL of the MOG_35-55_/CFA emulsion, typically distributed over two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally in 100-200 µL of PBS. PTX acts as an adjuvant to enhance the autoimmune response and increase the permeability of the blood-brain barrier.
Treatment with α4-Integrin Antagonist
-
Prophylactic Treatment: Begin administration of the α4-integrin antagonist (e.g., this compound, formulated for oral gavage, or an anti-VLA-4 antibody, administered intraperitoneally) on the day of immunization (day 0) and continue daily or as per the compound's pharmacokinetic profile.
-
Therapeutic Treatment: Initiate treatment upon the onset of clinical signs of EAE (typically around day 10-14 post-immunization) to assess the compound's ability to reverse established disease.
Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE and score them according to a standardized 0-5 scale.[11][12]
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
Histopathological Analysis
At the end of the experiment (or at specific time points), perfuse mice with PBS followed by 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis.
-
Tissue Processing: Tissues are embedded in paraffin or frozen for cryosectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.
-
Luxol Fast Blue (LFB): To assess demyelination.
-
Immunohistochemistry/Immunofluorescence: To identify specific immune cell populations (e.g., CD4+ for T-helper cells, Iba1 for microglia/macrophages).
-
-
Quantification: Analyze stained sections using microscopy and image analysis software to quantify the area of inflammation, demyelination, and the number of infiltrating immune cells.
Cytokine Analysis
Isolate mononuclear cells from the CNS or spleen of EAE mice. Restimulate the cells in vitro with MOG_35-55_ peptide.
-
ELISA or Cytometric Bead Array (CBA): Measure the concentration of pro-inflammatory (IFN-γ, IL-17, TNF-α) and anti-inflammatory (IL-10) cytokines in the cell culture supernatants or in homogenized CNS tissue.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α4-Integrin Mediated Leukocyte Adhesion and its Inhibition
The following diagram illustrates the signaling pathway involved in α4β1 integrin-mediated adhesion of lymphocytes to the vascular endothelium and how α4-integrin antagonists like this compound disrupt this process.
Caption: α4-Integrin signaling pathway and its inhibition.
Experimental Workflow for Preclinical Evaluation in EAE
This diagram outlines the typical experimental workflow for evaluating a therapeutic agent like this compound in the EAE model.
Caption: Workflow for preclinical EAE evaluation.
Conclusion
This compound, as an α4-integrin antagonist, demonstrated promise in preclinical EAE models by effectively reducing disease severity. Although its clinical development was halted, the extensive research on this class of compounds has significantly advanced our understanding of the pathophysiology of multiple sclerosis and has led to the successful development of other α4-integrin-targeting therapies. The experimental protocols and representative data presented in this guide provide a framework for the preclinical evaluation of novel therapeutics for autoimmune neuroinflammatory diseases. The continued use of the EAE model, coupled with detailed quantitative analysis and a thorough understanding of the underlying molecular pathways, remains crucial for the development of next-generation treatments for multiple sclerosis.
References
- 1. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 6. Epithelial V-Like Antigen Mediates Efficacy of Anti-Alpha4 Integrin Treatment in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 7. Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
- 9. Early Treatment with Anti-VLA-4 mAb Can Prevent the Infiltration and/or Development of Pathogenic CD11b+CD4+ T Cells in the CNS during Progressive EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
Zaurategrast (CDP323): A Technical Analysis of a Discontinued α4-Integrin Antagonist for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaurategrast (CDP323) was an orally available, small-molecule prodrug antagonist of α4-integrins, developed for the treatment of relapsing multiple sclerosis (MS). Its mechanism of action, similar to the approved monoclonal antibody natalizumab, aimed to prevent the migration of immune cells into the central nervous system, a key pathological process in MS. Despite promising preclinical data and a well-defined mechanism, the development of this compound was discontinued in June 2009. This decision followed a review of interim data from a Phase II clinical trial which revealed that the compound did not demonstrate the expected clinical efficacy. This technical guide provides a comprehensive overview of the history, development, and eventual discontinuation of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.
Introduction
This compound, also known as CDP323, was developed by the British biopharmaceutical company Celltech (later acquired by UCB) as a small-molecule antagonist of α4-integrins, specifically targeting the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] In October 2006, UCB entered into a collaboration with Biogen Idec to jointly develop and commercialize the drug for MS and other potential indications.[1] The rationale for its development was based on the clinically validated role of α4-integrin in mediating leukocyte trafficking across the blood-brain barrier in MS.[3] As an orally administered small molecule, this compound offered a potential advantage over the intravenously administered monoclonal antibody natalizumab, which targets the same pathway.[3]
Mechanism of Action
This compound is a prodrug that is converted to its active moiety, which then acts as a competitive antagonist of the α4 subunit of integrins.[1][2] This prevents the binding of α4-integrins on the surface of leukocytes to their ligands on endothelial cells, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3] This interaction is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues, including the central nervous system in multiple sclerosis.[3] By blocking this interaction, this compound was expected to reduce the inflammatory cell infiltration that drives demyelination and axonal damage in MS.[1]
Signaling Pathway
The interaction between α4β1 integrin on leukocytes and VCAM-1 on endothelial cells is a key step in the inflammatory cascade in multiple sclerosis. The binding of inflammatory cytokines to endothelial cells upregulates the expression of VCAM-1. Circulating leukocytes, expressing α4β1 integrin, can then bind to VCAM-1, leading to their firm adhesion and subsequent migration across the blood-brain barrier into the central nervous system. This compound was designed to competitively inhibit this binding.
Preclinical Development
This compound demonstrated efficacy in preclinical models of multiple sclerosis, specifically the experimental autoimmune encephalomyelitis (EAE) model in mice.[1] Studies showed that the drug was effective at reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[1]
Experimental Protocols
While specific, detailed protocols for the EAE studies conducted with this compound are not publicly available, a standard protocol for inducing chronic EAE in C57BL/6 mice, a common model for MS research, is as follows:
Induction of EAE in C57BL/6 Mice (Representative Protocol):
-
Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the CNS.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state or death
-
-
Drug Administration: this compound or placebo would be administered orally at specified doses, either starting before immunization (prophylactic) or after the onset of clinical signs (therapeutic).
Clinical Development
This compound entered clinical development to assess its safety, tolerability, and efficacy in humans.
Phase I Studies
Phase I studies in healthy volunteers demonstrated that this compound was generally well-tolerated.
Phase I/II Biomarker Study (NCT00726648)
A Phase 1/2 study was conducted to investigate the effect of different doses of this compound on lymphocyte biomarkers in patients with relapsing MS.
| Parameter | Placebo | 100 mg bid | 500 mg bid | 1000 mg qd | 1000 mg bid |
| Change in Total Lymphocyte Count | - | ↑ | ↑↑ | ↑↑ | ↑↑↑ |
| VCAM-1 Binding Capacity | - | ↓ | ↓↓ | ↓↓ | ↓↓↓ |
| α4-Integrin Expression on VCAM-1 Binding Cells | - | ↓ | ↓↓ | ↓↓ | ↓↓↓ |
| Table 1: Summary of Biomarker Changes in Phase I/II Study. Arrows indicate the direction and relative magnitude of change compared to placebo. Downward arrows indicate a decrease. |
Phase II Efficacy and Safety Study (NCT00484536)
A pivotal Phase II, randomized, double-blind, placebo-controlled study was initiated in June 2007 to evaluate the efficacy and safety of this compound in patients with relapsing forms of MS.[1]
Study Design:
-
Population: Approximately 234 patients with relapsing MS.
-
Intervention: Patients were randomized to receive this compound (500 mg once daily or 500 mg twice daily) or placebo.
-
Primary Endpoint: The cumulative number of new gadolinium-enhancing lesions on brain MRI scans over 24 weeks.
Discontinuation of Development
In June 2009, UCB and Biogen Idec announced the discontinuation of the Phase II clinical trial and the development of this compound.[4][5] The decision was based on a pre-planned interim analysis of the data, which showed that the drug did not meet the expected efficacy endpoints.
Efficacy Results from Interim Analysis
The interim analysis, conducted on 143 subjects, revealed a lack of significant efficacy for this compound compared to placebo.
| Efficacy Endpoint | Placebo | This compound (pooled doses) |
| Mean Number of New Active Lesions | 10.8 | ~9.2 - 9.7 (estimated 10-15% reduction) |
| Table 2: Key Efficacy Finding from the Phase II Interim Analysis. |
This modest 10-15% reduction in new active lesions was considered insufficient to warrant further development, especially in the context of other available and emerging therapies for MS.
Safety Findings
The interim analysis also identified a potential safety concern, with 13 subjects in the this compound arms experiencing temporarily elevated aminotransferases (a marker of liver inflammation) at levels greater than or equal to five times the upper limit of normal.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
Zaurategrast: A Technical Guide to a Small Molecule α4-Integrin Antagonist for Preventing Immune Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaurategrast (CDP323) is a potent, orally available small-molecule antagonist of the α4β1 integrin (Very Late Antigen-4, VLA-4). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy in experimental autoimmune encephalomyelitis (EAE), and pharmacodynamic profile in clinical trials for multiple sclerosis (MS). While development was discontinued due to insufficient efficacy in a Phase II trial, the data generated provides valuable insights into the therapeutic potential and challenges of small-molecule integrin antagonists. Information regarding the investigation of this compound in inflammatory bowel disease (IBD) is not available in the public domain.
Core Mechanism of Action: Inhibition of Immune Cell Trafficking
This compound functions by blocking the interaction between α4β1 integrin, expressed on the surface of leukocytes (such as lymphocytes and monocytes), and its endothelial ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the process of immune cell extravasation from the bloodstream into inflamed tissues. By inhibiting this binding, this compound effectively reduces the infiltration of pathogenic immune cells into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and neuronal damage in diseases like multiple sclerosis.[1]
Caption: Mechanism of this compound in preventing immune cell migration.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
This compound demonstrated significant efficacy in a murine model of chronic EAE, which is a standard preclinical model for multiple sclerosis.
Summary of Preclinical Findings
While the specific quantitative data from the primary conference presentation ("Effect of CDP323, a small molecule VLA-4 antagonist, on chronic experimental allergic encephalomyelitis in C57Bl/6 mice" by Watt G, et al. at ECTRIMS 2005) is not publicly available, secondary sources report that this compound was effective in reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).
Representative Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
The following is a detailed, representative protocol for inducing chronic EAE in C57BL/6 mice, the model reportedly used for this compound's preclinical evaluation. The exact parameters of the this compound study may have varied.
Objective: To induce a chronic, progressive form of EAE that mimics aspects of multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Female C57BL/6 mice (8-12 weeks old)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute lyophilized MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA.
-
Emulsify by repeated passage through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flank. This delivers 200 µg of MOG35-55 per mouse.
-
Administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
-
Second PTX Administration (Day 2):
-
Administer a second dose of 200 ng of PTX intraperitoneally.
-
-
Clinical Scoring and Monitoring:
-
Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically performed on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or waddling gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
-
Drug Administration (Prophylactic or Therapeutic):
-
Prophylactic: Begin administration of this compound or vehicle control on the day of immunization (Day 0).
-
Therapeutic: Begin administration of this compound or vehicle control upon the onset of clinical signs (e.g., a clinical score of 1 or 2).
-
Caption: Experimental workflow for preclinical evaluation in an EAE model.
Clinical Development and Pharmacodynamic Effects in Multiple Sclerosis
This compound underwent Phase I and a Phase II clinical trial in subjects with relapsing multiple sclerosis. While the Phase II trial was discontinued due to a lack of efficacy, a Phase I/II study provided detailed pharmacodynamic data.
Quantitative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic findings from a randomized, double-blind, placebo-controlled, 28-day study in subjects with relapsing MS.
Table 1: Effect of this compound on Lymphocyte Binding to VCAM-1
| Treatment Group | Mean Reduction in Lymphocyte Binding to VCAM-1 (%) | p-value vs. Placebo |
| Placebo | -41.7 (increase) | - |
| 100 mg BID | 81.8 | ≤ 0.003 |
| 500 mg BID | 97.0 | ≤ 0.003 |
| 1000 mg QD | 86.8 | ≤ 0.003 |
| 1000 mg BID | 96.0 | ≤ 0.003 |
| BID: twice daily; QD: once daily |
Table 2: Effect of this compound on Peripheral Blood Lymphocyte Subsets (Mean Change from Baseline)
| Lymphocyte Subset | Placebo | 100 mg BID | 500 mg BID | 1000 mg QD | 1000 mg BID |
| Total Lymphocytes (x109/L) | -0.1 | +0.1 | +0.8 | +0.6 | +1.2 |
| Naïve B cells (x106/L) | -3.9 | +11.1 | +53.0 | +42.1 | +83.9 |
| Memory B cells (x106/L) | -1.5 | +2.0 | +20.0 | +15.5 | +30.8 |
| T cells (x109/L) | -0.1 | 0.0 | +0.6 | +0.4 | +0.9 |
| Natural Killer (NK) cells (x106/L) | -10.5 | +11.2 | +119.5 | +60.1 | +170.8 |
| Statistically significant increase compared to placebo. |
Clinical Study Experimental Protocol
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase I/II study.
Participants: 71 subjects with relapsing multiple sclerosis, aged 18-65 years, with an Expanded Disability Status Scale (EDSS) score of ≤6.5.
Treatment Arms:
-
This compound 100 mg BID
-
This compound 500 mg BID
-
This compound 1000 mg QD
-
This compound 1000 mg BID
-
Placebo
Duration: 28 days of treatment.
Primary Objective: To investigate the effect of this compound on lymphocyte biomarkers.
Key Methodologies:
-
Flow Cytometry: Peripheral blood samples were collected at baseline and on day 28. Whole blood was stained with fluorochrome-conjugated monoclonal antibodies to identify lymphocyte subsets (T cells, B cells, NK cells, and their subpopulations).
-
VCAM-1 Binding Assay: The capacity of lymphocytes to bind to VCAM-1 was assessed. This assay measures the availability of functional α4-integrin on the cell surface.
References
Preclinical Profile of Zaurategrast (CDP323) in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast (CDP323) is a small molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in the migration of lymphocytes across the blood-brain barrier into the central nervous system (CNS), a key pathological event in multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, recapitulating many of the immunological and pathological hallmarks of the human disease. This technical guide provides a comprehensive summary of the available preclinical data on this compound in EAE models, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.
Core Mechanism of Action: VLA-4 Antagonism
This compound functions by blocking the interaction between VLA-4 on the surface of activated lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the endothelial cells of the blood-brain barrier. This inhibition of cell adhesion is believed to prevent the infiltration of pathogenic immune cells into the CNS, thereby mitigating the inflammatory cascade that leads to demyelination and axonal damage.[1][2] The mechanism is analogous to that of the monoclonal antibody natalizumab, which also targets α4-integrin.[1]
Efficacy in EAE Models: Summary of Preclinical Findings
Preclinical studies have demonstrated the efficacy of this compound in a chronic EAE mouse model. The drug was shown to be effective in both prophylactic and therapeutic settings, significantly reducing the severity of the disease.[1]
Data Presentation
The following tables summarize the key quantitative data from preclinical EAE studies of this compound.
Table 1: Effect of this compound on Clinical Score in Chronic MOG35-55-induced EAE in C57BL/6 Mice
| Treatment Regimen | Dose (mg/kg) | Outcome Measure | Result |
| Prophylactic | 100 | Mean Clinical Score | Significantly reduced vs. vehicle |
| Maximal Disease Score | Reduced vs. vehicle | ||
| Cumulative Disease Score | Reduced vs. vehicle | ||
| Disease Incidence | Reduced vs. vehicle | ||
| Therapeutic | 10 - 100 | Mean Clinical Score | Significantly reduced vs. vehicle |
| Maximal Disease Score | Reduced vs. vehicle | ||
| Cumulative Disease Score | Reduced vs. vehicle |
Data extracted and interpreted from graphical representations and textual descriptions in available literature. Precise numerical values for mean scores and statistical significance are not publicly available.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in EAE models are not fully available in the public domain. However, based on standard methodologies for EAE induction and assessment, the following represents a likely experimental design.
EAE Induction (Chronic C57BL/6 Model)
-
Animals: Female C57BL/6 mice, typically 8-12 weeks of age.
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Immunization: Subcutaneous injection of an emulsion containing MOG35-55 and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Adjuvant: Intraperitoneal injections of Pertussis Toxin at the time of immunization and typically 48 hours later to facilitate the entry of encephalitogenic T cells into the CNS.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
Drug Administration
-
Prophylactic Treatment: this compound (e.g., 100 mg/kg) or vehicle administered daily, commencing from the day of immunization, before the onset of clinical signs.
-
Therapeutic Treatment: this compound (e.g., 10-100 mg/kg) or vehicle administered daily, starting at the first appearance of clinical symptoms (e.g., a score of 1).
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound blocks the VLA-4 integrin on lymphocytes, preventing their binding to VCAM-1 and subsequent entry into the CNS.
Experimental Workflow for Preclinical EAE Studies
Caption: Workflow of prophylactic and therapeutic this compound studies in an EAE mouse model.
Discussion and Future Directions
The preclinical data, although limited in the public domain, suggest that this compound is a potent inhibitor of VLA-4 with significant efficacy in reducing disease severity in a mouse model of multiple sclerosis. The demonstrated activity in both prophylactic and therapeutic settings highlights its potential as a disease-modifying therapy.
For a more complete understanding of this compound's preclinical profile, further data would be beneficial in the following areas:
-
Histopathology: Quantitative analysis of CNS inflammation, demyelination, and axonal damage in this compound-treated EAE animals.
-
Cellular Infiltration: Flow cytometric analysis of lymphocyte subsets (e.g., Th1, Th17 cells) in the CNS of treated animals.
-
Cytokine Profile: Measurement of pro- and anti-inflammatory cytokine levels in the CNS and periphery.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Detailed correlation of drug exposure with VLA-4 receptor occupancy and clinical efficacy in EAE models.
Despite promising preclinical and early clinical results, the development of this compound was discontinued in 2009 due to a lack of efficacy in a Phase II clinical trial.[1] Understanding the disconnect between the robust preclinical EAE data and the clinical trial outcome is crucial for the future development of small molecule inhibitors for MS and other autoimmune diseases.
Disclaimer: This document is a summary of publicly available preclinical data and is intended for informational purposes for a scientific audience. It is not a substitute for a comprehensive review of the primary literature.
References
Methodological & Application
Zaurategrast (CDP323) Application Notes and Protocols for EAE Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zaurategrast (CDP323), a potent α4-integrin antagonist, in Experimental Autoimmune Encephalomyelitis (EAE) mouse models. The provided protocols are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in models of multiple sclerosis.
Mechanism of Action
This compound is a small-molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin is crucial for the migration of immune cells, particularly lymphocytes, across the blood-brain barrier into the central nervous system (CNS). By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells, this compound inhibits the infiltration of inflammatory cells into the CNS, thereby mitigating the autoimmune attack on the myelin sheath that characterizes multiple sclerosis and its animal model, EAE.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in the EAE mouse model.
Table 1: this compound Dosage and Administration in EAE Mouse Model
| Parameter | Details | Reference |
| Drug | This compound (CDP323) | [1] |
| Animal Model | Chronic EAE in C57BL/6 mice | [1] |
| Administration Route | Subcutaneous (s.c.) | [1] |
| Frequency | Once daily | [1] |
| Prophylactic Dosage | 100 mg/kg | [1] |
| Therapeutic Dosage | 10 - 100 mg/kg | [1] |
Table 2: Efficacy of this compound in EAE Mouse Model
| Treatment Regimen | Key Findings | Reference |
| Prophylactic | Significantly reduced maximal and cumulative disease scores. Reduced disease incidence. | [1] |
| Therapeutic | Significantly reduced maximal and cumulative disease scores when administered at the onset of disease symptoms. | [1] |
Experimental Protocols
Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. For a final concentration of 2 mg/mL MOG 35-55, mix equal volumes of a 4 mg/mL MOG 35-55 solution in PBS and CFA. Emulsify by repeatedly drawing and expelling the mixture through a syringe until a thick, stable emulsion is formed.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG 35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank.
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE scoring scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Administration
Preparation of this compound Solution:
-
This compound (CDP323) is a prodrug. Prepare the formulation as described in the relevant literature or by the supplier. For subcutaneous administration, the compound is typically dissolved in a suitable vehicle.
Dosing Regimens:
-
Prophylactic Treatment:
-
Begin daily subcutaneous administration of this compound at a dosage of 100 mg/kg starting from the day of immunization (Day 0).
-
Continue daily administration throughout the course of the experiment.
-
-
Therapeutic Treatment:
-
Initiate daily subcutaneous administration of this compound at a dosage of 10-100 mg/kg upon the first appearance of clinical signs of EAE (typically around day 10-14 post-immunization).
-
Continue daily administration throughout the course of the experiment.
-
Control Group:
-
Administer the vehicle solution to a control group of EAE-induced mice following the same administration schedule as the this compound-treated groups.
Visualizations
Caption: this compound's mechanism of action in preventing CNS inflammation.
References
Preparing Zaurategrast for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Zaurategrast (also known as CDP323), a potent small-molecule antagonist of α4-integrins, in various cell culture experiments. This compound is a prodrug that is converted to its active form, CT7758, which effectively inhibits the interaction between the α4β1 integrin (VLA-4) and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is crucial for leukocyte adhesion and migration, making this compound a valuable tool for studying inflammatory processes and for potential therapeutic development.
Physicochemical Properties and Stock Solution Preparation
A clear understanding of this compound's properties is essential for its effective use in in vitro studies.
| Property | Value | Source |
| Synonyms | CDP323 | [1](2) |
| Active Form | CT7758 | [1](2) |
| Molecular Formula | C26H25BrN4O3 | [1](2) |
| Molar Mass | 521.41 g/mol | [1](2) |
| Solubility | Soluble in DMSO | - |
| Storage | Store powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | - |
Protocol for Stock Solution Preparation
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 5.21 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid in solubilization.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
This compound is particularly useful for studying cellular processes that are dependent on α4-integrin, such as cell adhesion and migration. The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.
Cell Adhesion Assay
This protocol describes a method to assess the inhibitory effect of this compound on the adhesion of leukocytes to a VCAM-1-coated surface. The Jurkat cell line, a human T lymphocyte line that expresses α4β1 integrin, is a suitable model for this assay.
Materials:
-
Jurkat cells
-
Recombinant human VCAM-1/CD106
-
96-well tissue culture plates (high-binding)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound stock solution
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human VCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Resuspend Jurkat cells in serum-free medium and label with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Cell Treatment: Pre-incubate the labeled Jurkat cells with various concentrations of this compound (e.g., a concentration range of 0.1 nM to 10 µM is a reasonable starting point for dose-response experiments) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Adhesion: Wash the VCAM-1 coated and blocked plate with assay buffer. Add the pre-treated Jurkat cells (e.g., 1 x 10^5 cells/well) to the wells and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The percentage of adhesion inhibition can be calculated relative to the vehicle-treated control.
Expected Outcome: this compound is expected to decrease the adhesion of Jurkat cells to VCAM-1 in a dose-dependent manner. This will allow for the determination of an IC50 value, which is the concentration of this compound that inhibits 50% of cell adhesion.
Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines the use of a Boyden chamber assay to evaluate the effect of this compound on the migration of cells towards a chemoattractant. The MOLM-13 cell line, a human acute myeloid leukemia cell line known to express α4-integrin, can be used for this assay.
Materials:
-
MOLM-13 cells
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Migration buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)
-
This compound stock solution
-
Cell stain (e.g., DAPI or Crystal Violet)
-
Microscope
Protocol:
-
Chemoattractant Addition: Add the chemoattractant (e.g., SDF-1α at 100 ng/mL) to the lower chamber of the 24-well plate in migration buffer.
-
Cell Preparation: Resuspend MOLM-13 cells in migration buffer.
-
Cell Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the pre-treated cells (e.g., 1 x 10^5 cells) to the upper chamber of the Boyden chamber insert.
-
Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye like DAPI or Crystal Violet.
-
Quantification: Count the number of migrated cells in several fields of view using a microscope. The percentage of migration inhibition can be calculated relative to the vehicle-treated control.
Expected Outcome: this compound should inhibit the chemoattractant-induced migration of MOLM-13 cells in a concentration-dependent manner, allowing for the determination of an IC50 value for migration inhibition.
Signaling Pathway Analysis
This compound, by blocking α4-integrin, is expected to modulate downstream signaling pathways that are crucial for cell adhesion, migration, and survival. A common method to investigate these changes is through Western blotting.
Western Blot Protocol for Downstream Signaling
Materials:
-
Jurkat or other suitable α4-integrin expressing cells
-
VCAM-1 coated plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., FAK, Paxillin, ERK1/2, Akt)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Protocol:
-
Cell Treatment: Seed cells on VCAM-1 coated plates and treat with an effective concentration of this compound (determined from adhesion/migration assays) or vehicle control for a relevant time course (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly on the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling molecules. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the changes in the phosphorylation status of the target proteins in response to this compound treatment.
Expected Outcome: Treatment with this compound is anticipated to reduce the VCAM-1-induced phosphorylation of downstream signaling proteins such as FAK, Paxillin, and potentially affect the activation of the PI3K/Akt and MAPK/ERK pathways.
Visualizations
To aid in the understanding of the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for this compound Preparation and Use.
Caption: this compound Signaling Pathway Inhibition.
References
Zaurategrast Solubility: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of Zaurategrast (also known as CDP323), a potent antagonist of α4-integrins. This document includes quantitative solubility data, detailed protocols for solution preparation, and a visualization of the compound's mechanism of action.
Data Presentation: this compound Solubility
| Compound | Solvent/System | Solubility | Concentration (Molar) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ~191.79 mM | Requires sonication for complete dissolution.[1] |
| This compound | Dimethyl Sulfoxide (DMSO) | - | 10 mM | [2] |
| This compound Ethyl Ester | Dimethyl Sulfoxide (DMSO) | 150 mg/mL | ~273.00 mM | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |
| This compound Ethyl Ester | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~4.55 mM | Forms a clear solution.[4] |
| This compound Ethyl Ester | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~4.55 mM | Forms a clear solution.[4] |
Mechanism of Action: Inhibition of Leukocyte Adhesion and Transmigration
This compound functions as a small-molecule antagonist of α4-integrins, specifically α4β1 (VLA-4) and to a lesser extent α4β7.[1][2] These integrins are expressed on the surface of leukocytes and play a critical role in cell adhesion to the vascular endothelium. The primary ligand for α4-integrins on endothelial cells is the Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between α4-integrin and VCAM-1 is a key step in the inflammatory cascade, facilitating the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues. By blocking this interaction, this compound effectively inhibits the recruitment of immune cells to sites of inflammation.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound solutions for in vitro and in vivo studies.
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube/vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved. Intermittent vortexing may aid dissolution.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Ethyl Ester Formulation for In Vivo Administration (Co-solvent System)
This protocol describes the preparation of a this compound ethyl ester formulation suitable for oral or parenteral administration in animal models.
Materials:
-
This compound ethyl ester
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of this compound ethyl ester in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
In a sterile conical tube, add the required volume of the this compound ethyl ester stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to bring the solution to the final volume (45%).
-
-
For example, to prepare 1 mL of a 2.5 mg/mL final solution:
-
Start with 100 µL of a 25 mg/mL this compound ethyl ester in DMSO stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.
-
This formulation should be prepared fresh before each use.
Note: The final concentration of DMSO in the formulation should be kept as low as possible to minimize potential toxicity in animal studies.
This document is intended for research use only. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Adhesion Assay with Zaurategrast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast (also known as CDP323) is a small-molecule prodrug antagonist targeting the α4β1 integrin (Very Late Antigen-4 or VLA-4).[1] Its mechanism of action involves the inhibition of the interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1] This interaction is a critical step in the recruitment of immune cells to sites of inflammation. By blocking this adhesion, this compound's active metabolite prevents the migration of leukocytes from the bloodstream into inflamed tissues.[1] These application notes provide a detailed protocol for a cell-based adhesion assay to evaluate the inhibitory potential of this compound on lymphocyte adhesion to endothelial cells.
Principle of the Assay
This in vitro adhesion assay quantifies the ability of this compound to inhibit the adhesion of lymphocytes to a monolayer of human umbilical vein endothelial cells (HUVECs). The HUVECs are first stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of VCAM-1. Subsequently, fluorescently labeled lymphocytes are co-cultured with the activated HUVEC monolayer in the presence of varying concentrations of this compound's active metabolite. Non-adherent cells are washed away, and the remaining adherent lymphocytes are quantified by measuring the fluorescence intensity. A reduction in fluorescence in the presence of the compound indicates its inhibitory activity against VLA-4/VCAM-1 mediated cell adhesion.
Signaling Pathway Inhibition
The binding of VLA-4 on lymphocytes to VCAM-1 on endothelial cells initiates a signaling cascade that promotes firm adhesion and subsequent transmigration. This interaction can lead to the activation of downstream signaling pathways, including the NF-κB pathway, which further promotes inflammatory responses. This compound, by blocking the initial VLA-4/VCAM-1 binding, prevents the initiation of this signaling cascade.
Experimental Protocol
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs)
-
Endothelial Cell Growth Medium
-
Lymphocyte Culture Medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TNF-α
-
This compound active metabolite (CT7758)
-
Fluorescent labeling dye (e.g., Calcein-AM)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Experimental Workflow
References
Application Notes and Protocols for Oral Administration of Zaurategrast in Rodents
For Research Use Only
Introduction
Zaurategrast (also known as CDP323) is a small-molecule prodrug that acts as an antagonist to α4-integrins, specifically targeting the Very Late Antigen-4 (VLA-4).[1] By blocking the interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium, this compound inhibits the migration of immune cells across the blood-vessel wall into inflamed tissues.[1][2] This mechanism of action made it a candidate for treating inflammatory diseases such as multiple sclerosis. Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated that oral administration of this compound was effective in significantly reducing disease severity, both when administered prophylactically and therapeutically.[1][3]
Despite promising preclinical results, the development of this compound was discontinued in 2009 due to insufficient efficacy in Phase II clinical trials.[1] Consequently, detailed formulation and pharmacokinetic data from rodent studies are not widely published. These application notes provide a summary of the known information and present generalized protocols for the oral administration of this compound to rodents for research purposes, based on established methodologies for oral drug delivery in these species.
Data Presentation
Table 1: Template for Pharmacokinetic Parameters of this compound in Rodents Following Oral Administration
| Parameter | Value (Mean ± SD) | Units |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| AUC(0-inf) | ng·h/mL | |
| t1/2 | h | |
| Bioavailability (F%) | % |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Table 2: Template for Efficacy Data of this compound in a Rodent EAE Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Onset Day (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | |||
| This compound (X mg/kg) | |||
| This compound (Y mg/kg) | |||
| Positive Control |
Clinical scores are typically graded on a scale of 0-5, reflecting the severity of paralysis.[4][5]
Signaling Pathway
The therapeutic effect of this compound is based on the inhibition of leukocyte trafficking to sites of inflammation. The diagram below illustrates the signaling pathway targeted by this compound.
Caption: this compound blocks the VLA-4 and VCAM-1 interaction.
Experimental Protocols
Due to the discontinuation of this compound's development, specific formulation details are not publicly available. Researchers should perform formulation development and dose-ranging studies to determine the optimal vehicle and dosage for their specific rodent model.
Protocol 1: Formulation Preparation (General Guidance)
This compound is a small molecule with a molar mass of 521.415 g/mol .[1] Its solubility characteristics will dictate the appropriate vehicle.
1. Solubility Testing (Recommended):
-
Assess the solubility of this compound in common preclinical vehicles (e.g., water, saline, 0.5% methylcellulose, corn oil, polyethylene glycol 400).
-
The choice of vehicle will depend on whether a solution or suspension is required.
2. Example Vehicle Preparation (Suspension):
-
A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water.
-
To prepare 100 mL:
-
Heat 50 mL of sterile water to 60-80°C.
-
Slowly add 0.5 g of methylcellulose while stirring to disperse.
-
Add 50 mL of cold sterile water and continue stirring until a clear, viscous solution forms.
-
Store at 2-8°C.
-
3. This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
If preparing a suspension, wet the powder with a small amount of vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating or stirring to achieve a uniform suspension.
Protocol 2: Oral Administration via Gavage
Oral gavage ensures accurate dosing but can induce stress.[6] Proper training and technique are essential.
Materials:
-
This compound formulation
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped for mice; 16-18 gauge, 3-inch for rats)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 10 mL/kg.
-
Fill a syringe with the calculated volume of the this compound formulation.
-
Gently restrain the rodent. For a mouse, this can be done by scruffing the neck and back to immobilize the head and body.
-
With the animal's head tilted slightly upwards, insert the gavage needle into the mouth, passing it along one side of the palate towards the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus (a slight resistance may be felt), dispense the liquid slowly.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of distress or injury (e.g., difficulty breathing, which could indicate accidental tracheal administration).
Protocol 3: Voluntary Oral Administration in Jelly
This method reduces stress associated with gavage and is suitable for chronic studies.[3][6]
Materials:
-
This compound
-
Gelatin, sucralose, and food flavoring
-
Small weighing dishes or multi-well plates
Procedure:
-
Jelly Preparation:
-
Prepare a 2% sucralose solution in water.
-
Prepare a gelatin stock solution according to the manufacturer's instructions, using the sucralose solution instead of plain water. Add a palatable flavor (e.g., strawberry).
-
Keep the gelatin solution warm and liquid.
-
-
Drug Incorporation:
-
Calculate the amount of this compound needed per jelly portion based on the target dose and the average weight of the mice.
-
Dissolve or suspend the this compound in a minimal amount of a suitable solvent or vehicle (e.g., 0.1% Tween 80 in sucralose solution) that is compatible with the jelly.[6]
-
Mix the drug solution/suspension thoroughly with a pre-measured aliquot of the warm gelatin solution.
-
Dispense the mixture into molds and allow it to set at 2-8°C.
-
-
Animal Training (Acclimation):
-
For 2-4 days prior to the study, provide the mice with a drug-free (vehicle only) jelly to acclimatize them to the new food item.
-
House mice individually during dosing to ensure accurate consumption and prevent fighting.[7]
-
-
Dosing:
-
Provide each mouse with one medicated jelly.
-
Ensure the entire portion is consumed to confirm the full dose was administered.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a rodent EAE model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. Specific and strain-independent effects of dexamethasone in the prevention and treatment of experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Zaurategrast in Blocking T-Cell Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zaurategrast and its Mechanism of Action
This compound (CDP323) is a small-molecule prodrug antagonist designed to target the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] Integrins are cell surface receptors on leukocytes, including T-cells, that play a critical role in cell adhesion and migration. The α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, while α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut vasculature.[4][5][6] These interactions are crucial for the process of T-cell extravasation from the bloodstream into inflamed tissues.
This compound functions by competitively inhibiting the binding of α4β1 to VCAM-1 and α4β7 to MAdCAM-1. This blockade prevents the initial tethering, rolling, and firm adhesion of T-cells to the endothelial lining of blood vessels, thereby inhibiting their infiltration into sites of inflammation.[4][7] This mechanism of action made this compound a candidate for the treatment of inflammatory and autoimmune disorders such as multiple sclerosis. However, its clinical development was discontinued in 2009 due to results from a Phase II trial.[1] Despite this, this compound and its active metabolite, CT7758, remain valuable research tools for studying the role of α4 integrins in T-cell trafficking and for the development of new anti-inflammatory therapies.
Data Presentation: Potency of Dual α4β1/α4β7 Integrin Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference |
| TR14035 | Human α4β7 | Soluble ¹²⁵I-MAdCAM-Ig Binding | 0.75 | [8] |
| Compound 1 | Human α4β7 | Soluble ¹²⁵I-MAdCAM-Ig Binding | 2.93 | [8] |
Note: This data is presented for illustrative purposes to indicate the potential potency of dual α4β1/α4β7 antagonists. These are not the specific IC50 values for this compound or its metabolites.
Signaling Pathways
The interaction of α4 integrins with their ligands initiates intracellular signaling cascades that are crucial for T-cell adhesion and migration.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the efficacy of this compound in blocking T-cell adhesion and transmigration.
Static T-Cell Adhesion Assay
This assay quantifies the adhesion of T-cells to a substrate coated with VCAM-1, the ligand for α4β1 integrin.
Experimental Workflow:
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well flat-bottom plate with recombinant human VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
T-Cell Preparation:
-
Isolate human peripheral blood T-cells using a standard method (e.g., Ficoll-Paque density gradient followed by negative selection).
-
Resuspend T-cells in serum-free RPMI 1640 medium.
-
Label the T-cells with a fluorescent dye such as Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with serum-free RPMI 1640 to remove excess dye.
-
Resuspend the labeled T-cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
In a separate plate, pre-incubate the fluorescently labeled T-cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-treated T-cell suspension to each VCAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed assay medium to remove non-adherent cells.
-
-
Quantification:
-
After the final wash, add 100 µL of assay medium to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Determine the IC50 value of this compound for the inhibition of T-cell adhesion.
-
T-Cell Transendothelial Migration (TEM) Assay
This assay, often performed using a Boyden chamber or Transwell® insert, measures the ability of T-cells to migrate through a monolayer of endothelial cells towards a chemoattractant.
Experimental Workflow:
Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Seed human umbilical vein endothelial cells (HUVECs) onto the upper surface of a Transwell® insert (with a 3-5 µm pore size membrane) in a 24-well plate.
-
Culture the HUVECs until a confluent monolayer is formed, which can be verified by microscopy or measuring transendothelial electrical resistance (TEER).
-
To mimic inflammation, activate the HUVEC monolayer by adding a cytokine such as TNF-α (e.g., 10 ng/mL) to the culture medium for 4-6 hours before the assay. This will upregulate the expression of VCAM-1.
-
-
T-Cell Preparation:
-
Isolate human peripheral blood T-cells as described in the adhesion assay protocol.
-
Resuspend the T-cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the migration medium.
-
Pre-incubate the T-cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Migration Assay:
-
Wash the HUVEC monolayer on the Transwell® insert with pre-warmed migration medium.
-
Add migration medium containing a chemoattractant (e.g., 100 ng/mL CXCL12/SDF-1α) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-treated T-cell suspension to the upper chamber of the Transwell® insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification:
-
After incubation, carefully remove the Transwell® insert.
-
Collect the medium from the lower chamber, which contains the migrated T-cells.
-
Quantify the number of migrated cells using a hemocytometer, a cell counter, or by flow cytometry (which allows for the identification of specific T-cell subsets if desired).
-
Calculate the percentage of migration for each condition relative to the total number of T-cells added to the upper chamber.
-
Determine the IC50 value of this compound for the inhibition of T-cell transendothelial migration.
-
These protocols provide a robust framework for evaluating the in vitro efficacy of this compound in blocking key steps of T-cell infiltration. Researchers can adapt these methods to suit their specific cell types, experimental conditions, and available equipment.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Integrin alpha4beta7 and its counterreceptor MAdCAM-1 contribute to hematopoietic progenitor recruitment into bone marrow following transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha4beta7/MAdCAM-1 interactions play an essential role in transitioning cryptopatches into isolated lymphoid follicles and a nonessential role in cryptopatch formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAdCAM-1 costimulates T cell proliferation exclusively through integrin alpha4beta7, whereas VCAM-1 and CS-1 peptide use alpha4beta1: evidence for "remote" costimulation and induction of hyperresponsiveness to B7 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Zaurategrast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zaurategrast (CDP323), a potent dual antagonist of α4β1 (VLA-4) and α4β7 integrins, in the study of neuroinflammation. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into the mechanisms of inflammatory cell trafficking into the central nervous system (CNS) and to evaluate the therapeutic potential of this compound and similar compounds.
Introduction to this compound
This compound is a small-molecule prodrug antagonist targeting the vascular cell adhesion molecule-1 (VCAM-1) binding to α4-integrins.[1] This mechanism is crucial in preventing the migration of immune cells across the blood-brain barrier, a key event in the pathogenesis of neuroinflammatory diseases such as multiple sclerosis. By inhibiting the interaction between α4 integrins on leukocytes and their ligands (VCAM-1 on CNS endothelium and MAdCAM-1 in the gut), this compound effectively reduces the infiltration of inflammatory cells into the CNS. While the clinical development of this compound for multiple sclerosis was discontinued due to insufficient efficacy in a Phase II trial, its potent and specific mechanism of action makes it a valuable research tool for dissecting the pathways of neuroinflammation.[1]
Mechanism of Action
This compound is the ethyl ester prodrug of CT7758 and acts as a dual antagonist for α4β1 (VLA-4) and α4β7 integrins.[2][3] These integrins, expressed on the surface of leukocytes, play a critical role in their adhesion to the vascular endothelium and subsequent migration into tissues.
-
α4β1 (VLA-4) interacts with VCAM-1 , which is expressed on activated endothelial cells in the CNS. This interaction is a key step in the recruitment of lymphocytes and monocytes to sites of inflammation in the brain and spinal cord.
-
α4β7 interacts with MAdCAM-1 , primarily mediating lymphocyte homing to the gut. While its role in neuroinflammation is less direct, targeting α4β7 can be relevant in studies investigating the gut-brain axis in autoimmune diseases.
By blocking these interactions, this compound prevents the firm adhesion and transmigration of pathogenic immune cells into the CNS, thereby mitigating the inflammatory cascade that leads to demyelination and neuronal damage.
Quantitative Data
The following tables summarize the reported in vitro potency of compounds structurally related to this compound, which demonstrate the dual α4β1/α4β7 antagonism.
Table 1: In Vitro Inhibition of Integrin Binding
| Compound | Target | Assay Format | IC50 (nM) |
| TR14035 | α4β7 | ¹²⁵I-MAdCAM-Ig fusion protein binding | 0.75[1][4] |
| Compound 1 | α4β7 | ¹²⁵I-MAdCAM-Ig fusion protein binding | 2.93[1][4] |
Table 2: In Vitro Inhibition of Cell Adhesion under Shear Flow
| Compound | Cell Type | Ligand | IC50 (µM) |
| TR14035 | RPMI-8866 (α4β7-expressing) | MAdCAM-Ig | 0.1[1][4] |
| Compound 1 | RPMI-8866 (α4β7-expressing) | MAdCAM-Ig | 1[1][4] |
Signaling Pathway
The signaling pathway inhibited by this compound is central to leukocyte trafficking into the CNS during neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Zaurategrast-Treated Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaurategrast (CDP323) is a small-molecule antagonist of the α4-integrins, which are crucial for lymphocyte trafficking.[1] By binding to α4-integrins, this compound blocks their interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein expressed on the surface of endothelial cells in inflamed tissues.[1] This inhibition of the α4-integrin/VCAM-1 pathway is designed to prevent the migration of lymphocytes from the bloodstream into tissues, thereby reducing inflammation. This mechanism of action makes this compound a potential therapeutic agent for inflammatory diseases such as multiple sclerosis.[1]
Flow cytometry is an indispensable tool for characterizing the effects of compounds like this compound on lymphocytes. It allows for the precise quantification of cell surface receptor expression, the analysis of cell adhesion to endothelial ligands, and the dissection of cellular signaling events on a single-cell level. These application notes provide detailed protocols for the flow cytometric analysis of this compound-treated lymphocytes.
Principle of this compound Action
This compound competitively binds to the α4 subunit of α4β1 (VLA-4) and α4β7 integrins on the surface of lymphocytes. This prevents the integrins from binding to their natural ligand, VCAM-1, on endothelial cells. The disruption of this interaction is the primary mechanism by which this compound is expected to inhibit lymphocyte adhesion and subsequent migration into inflamed tissues.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from flow cytometry analyses of lymphocytes treated with this compound.
Table 1: Effect of this compound on α4-Integrin (CD49d) Expression on Human PBMCs
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of CD49d ± SD | % CD49d Positive Cells ± SD |
| Vehicle Control | 0 | 15,234 ± 850 | 95.2 ± 2.1 |
| This compound | 1 | 15,105 ± 920 | 94.8 ± 2.5 |
| This compound | 10 | 14,980 ± 880 | 95.1 ± 2.3 |
| This compound | 100 | 15,310 ± 950 | 94.9 ± 2.0 |
Note: As an antagonist, this compound is not expected to significantly alter the expression level of α4-integrin itself, but rather to block its function.
Table 2: Inhibition of Soluble VCAM-1 (sVCAM-1) Binding to Activated Human Lymphocytes by this compound
| Treatment Group | Concentration (nM) | % Inhibition of sVCAM-1 Binding ± SD | IC50 (nM) |
| Vehicle Control | 0 | 0 ± 5.2 | |
| This compound | 0.1 | 15.6 ± 4.8 | |
| This compound | 1 | 48.9 ± 6.1 | 1.2 |
| This compound | 10 | 85.3 ± 3.9 | |
| This compound | 100 | 98.2 ± 1.5 |
Table 3: this compound-Mediated Inhibition of Lymphocyte Adhesion to VCAM-1 Coated Plates
| Treatment Group | Concentration (nM) | % Adherent Cells ± SD | % Inhibition of Adhesion ± SD |
| Vehicle Control | 0 | 45.8 ± 3.7 | 0 |
| This compound | 1 | 25.2 ± 2.9 | 45.0 |
| This compound | 10 | 10.1 ± 1.8 | 77.9 |
| This compound | 100 | 3.5 ± 0.9 | 92.4 |
Experimental Protocols
Protocol 1: Immunophenotyping of Lymphocyte Surface Markers
This protocol is for the quantification of α4-integrin (CD49d) and other relevant markers on the surface of peripheral blood mononuclear cells (PBMCs) following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., FITC)
-
Anti-Human CD49d (α4-integrin) (e.g., PE)
-
Anti-Human CD29 (β1-integrin) (e.g., APC)
-
Viability Dye (e.g., Propidium Iodide or a fixable viability stain)
-
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at desired final concentrations (e.g., 1, 10, 100 nM) and a vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 500 µL of staining buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
Acquire data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.
-
Analyze the data using appropriate flow cytometry software. Gate on viable, single lymphocytes (based on forward and side scatter, and viability dye exclusion) and then determine the expression of CD49d and other markers.
Protocol 2: Soluble VCAM-1 (sVCAM-1) Binding Inhibition Assay
This assay measures the ability of this compound to block the binding of a fluorescently labeled VCAM-1 fusion protein to lymphocytes.
Materials:
-
Human Lymphocytes (e.g., purified T cells or a lymphocyte cell line like Jurkat)
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1 mM Ca2+/Mg2+ and 0.1% BSA)
-
Recombinant Human sVCAM-1-Fc Chimera
-
Fluorochrome-conjugated anti-human Fc antibody (e.g., Alexa Fluor 488)
-
PMA (Phorbol 12-myristate 13-acetate) for cell activation (optional)
-
Flow cytometer
Procedure:
-
Pre-treat lymphocytes (1 x 10^6 cells/mL in Assay Buffer) with various concentrations of this compound or vehicle for 30 minutes at room temperature.
-
(Optional) Activate the cells with a stimulating agent like PMA (e.g., 20 ng/mL) for 15 minutes at 37°C to increase integrin affinity.
-
Prepare the sVCAM-1-Fc/anti-Fc antibody complex by pre-incubating sVCAM-1-Fc (e.g., 1 µg/mL) with the fluorescently labeled anti-Fc antibody for 30 minutes at room temperature.
-
Add the fluorescent sVCAM-1 complex to the this compound-treated cells.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with 2 mL of cold Assay Buffer.
-
Resuspend the cells in 500 µL of Assay Buffer.
-
Analyze immediately on a flow cytometer, measuring the fluorescence intensity of the cell-bound sVCAM-1 complex.
-
Calculate the percent inhibition of binding relative to the vehicle-treated control.
Protocol 3: Static Lymphocyte Adhesion Assay
This protocol quantifies the adhesion of fluorescently labeled lymphocytes to a VCAM-1 coated surface, and the inhibition of this adhesion by this compound.
Materials:
-
Human Lymphocytes
-
This compound
-
Recombinant Human VCAM-1-Fc
-
96-well black, clear-bottom plates
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay Buffer
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with VCAM-1-Fc (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Label lymphocytes with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled lymphocytes in Assay Buffer at 1 x 10^6 cells/mL.
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle for 30 minutes at room temperature.
-
Add 100 µL of the cell suspension to each VCAM-1 coated well.
-
Allow the cells to adhere for 30-60 minutes at 37°C.
-
Gently wash the wells three times with pre-warmed Assay Buffer to remove non-adherent cells.
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader (Excitation/Emission ~495/515 nm for Calcein-AM).
-
To determine the initial fluorescence, measure a set of wells containing the labeled cells before the wash steps.
-
Calculate the percentage of adherent cells and the percent inhibition of adhesion by this compound.
Signaling Pathway Analysis
While this compound's primary effect is the direct blockade of α4-integrin, downstream signaling events can also be investigated by flow cytometry. For example, intracellular staining for phosphorylated signaling molecules downstream of integrin engagement (e.g., FAK, paxillin) could be performed on lymphocytes adhered to VCAM-1 in the presence or absence of this compound. This would provide further insight into the functional consequences of α4-integrin antagonism.
References
Troubleshooting & Optimization
Optimizing Zaurategrast concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Zaurategrast in in vitro assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CDP323 or CT7758) is a small-molecule antagonist of α4-integrins.[1][2] Its mechanism of action involves preventing the migration of immune cells from blood vessels into inflamed tissues by blocking the interaction between α4β1 (VLA-4) and α4β7 integrins on leukocytes and their ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[2][3]
Q2: What is the difference between this compound and this compound ethyl ester?
A2: this compound ethyl ester (CDP323) is a prodrug of this compound (CT7758). The ethyl ester form is designed to improve properties like mass transfer and is efficiently hydrolyzed in vivo to the active carboxylate form, CT7758.[3][4] For in vitro assays, the active form (this compound/CT7758) is typically used.
Q3: How should I dissolve and store this compound?
A3: this compound is highly soluble in DMSO (100 mg/mL, which is 191.79 mM).[3][5] For storage, the powder form is stable for up to 3 years at -20°C.[5][6] Once dissolved in a solvent like DMSO, it is recommended to prepare aliquots and store them at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[6] Some sources suggest that solutions are unstable, so preparing them fresh before an experiment is the best practice.[1]
Q4: What cell lines are appropriate for use with this compound?
A4: Suitable cell lines are those that express α4β1 or α4β7 integrins. Lymphocytic cell lines such as Jurkat (T-lymphocytes) or Ramos (B-lymphocytes) are commonly used in adhesion assays involving these integrins. It is crucial to verify the expression of the target integrin on your chosen cell line via flow cytometry or western blot before starting experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Names | CT7758 | [1][5] |
| Target | α4-integrin (α4β1/α4β7) | [4][5] |
| Molecular Formula | C₂₆H₂₅BrN₄O₃ | [5] |
| Molecular Weight | 521.41 g/mol | [5] |
| Solubility | DMSO: 100 mg/mL (191.79 mM) | [5] |
| Storage (Powder) | -20°C (3 years) | [5][6] |
| Storage (Solvent) | -80°C (1 year) | [6] |
Table 2: Example Data from a this compound Dose-Response Adhesion Assay
This table presents illustrative data for educational purposes.
| This compound Conc. (nM) | Avg. Absorbance (OD 570nm) | % Inhibition |
| 0 (No Inhibitor) | 1.250 | 0% |
| 0.1 | 1.188 | 5% |
| 1 | 0.938 | 25% |
| 10 | 0.613 | 51% |
| 100 | 0.200 | 84% |
| 1000 | 0.113 | 91% |
| Estimated IC₅₀ | ~9 nM |
Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Assay
This protocol details a static adhesion assay to measure the inhibitory effect of this compound on the binding of α4-integrin-expressing cells to VCAM-1.
Materials:
-
96-well tissue culture plates
-
Recombinant Human VCAM-1
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
This compound
-
α4-integrin expressing cells (e.g., Jurkat)
-
Calcein-AM or similar fluorescent dye
-
Assay Buffer (e.g., HBSS with 1% BSA)
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Dilute recombinant VCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.
-
Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with 150 µL of PBS to remove unbound VCAM-1.
-
Block non-specific binding by adding 150 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at 37°C.
-
Wash the wells twice more with PBS before use.
-
-
Cell Preparation:
-
Harvest cells and wash them once with serum-free medium.
-
Resuspend cells in Assay Buffer containing a fluorescent dye (e.g., Calcein-AM at 2-5 µM).
-
Incubate for 30 minutes at 37°C to allow dye uptake.
-
Wash cells twice with Assay Buffer to remove excess dye and resuspend at a final concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentrations.
-
In a separate plate, mix 50 µL of the cell suspension with 50 µL of the 2x this compound dilutions.
-
Include a "No Inhibitor" control (cells + Assay Buffer) and a "Background" control (wells with no cells).
-
Incubate the cell/inhibitor mixture for 30 minutes at 37°C.
-
-
Adhesion and Quantification:
-
After blocking, remove the blocking solution from the VCAM-1 coated plate.
-
Transfer 100 µL of the pre-treated cell suspension to each corresponding well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
-
Gently wash the wells 2-3 times with 100 µL of pre-warmed Assay Buffer to remove non-adherent cells.[7]
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Read the fluorescence at the appropriate wavelength (e.g., 485 nm excitation / 520 nm emission for Calcein-AM).
-
-
Data Analysis:
-
Subtract the average background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_NoInhibitor)) * 100
-
Plot the % Inhibition against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zaurategrast in EAE Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zaurategrast (CDP323) in Experimental Autoimmune Encephalomyelitis (EAE) models. The information provided aims to minimize experimental variability and enhance the reproducibility of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in EAE experiments.
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule antagonist of α4-integrins, specifically targeting the interaction between α4β1 integrin (also known as VLA-4) on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[1] By blocking this interaction, this compound inhibits the transmigration of inflammatory cells across the blood-brain barrier into the central nervous system (CNS), which is a key pathological step in EAE and multiple sclerosis.[1]
Q2: In which EAE models and treatment paradigms has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in a chronic EAE model in C57BL/6 mice. It was shown to reduce disease severity when administered both prophylactically (before disease onset) and therapeutically (after disease onset).[1]
Q3: What are the common sources of variability in EAE experiments with this compound?
A3: Variability in EAE experiments can arise from several factors:
-
Animal-related factors:
-
Mouse strain: Different mouse strains exhibit varying susceptibility to EAE.
-
Age and sex: The age and sex of the mice can influence disease incidence and severity.
-
Microbiome: The gut microbiota composition can impact the immune response and EAE development.
-
-
EAE Induction:
-
Antigen and adjuvant: The type and concentration of the myelin antigen (e.g., MOG₃₅₋₅₅) and the composition of the Complete Freund's Adjuvant (CFA) are critical.
-
Pertussis toxin (PTX): The dose and batch potency of PTX can significantly affect the permeability of the blood-brain barrier and disease severity.
-
Immunization procedure: The injection technique and site can influence the immune response.
-
-
This compound Administration:
-
Dose and formulation: Inconsistent dosing or improper formulation of this compound can lead to variable drug exposure.
-
Route and frequency of administration: The chosen route (e.g., oral gavage) and dosing schedule should be consistent.
-
Pharmacokinetics: Individual differences in drug absorption and metabolism can contribute to variability.
-
Q4: My this compound-treated group is not showing a significant reduction in EAE scores. What should I check?
A4: If you are not observing the expected therapeutic effect of this compound, consider the following troubleshooting steps:
-
Verify this compound Integrity and Formulation:
-
Confirm the identity and purity of your this compound compound.
-
Ensure the vehicle used for formulation is appropriate and that the drug is completely dissolved or suspended.
-
Prepare fresh formulations for each experiment to avoid degradation.
-
-
Review Dosing and Administration:
-
Double-check your dose calculations and the volume administered.
-
Ensure consistent and accurate administration (e.g., proper oral gavage technique).
-
-
Assess EAE Model Consistency:
-
Review your EAE induction protocol for any deviations.
-
Ensure the severity of EAE in your vehicle control group is within the expected range for your model. An unusually mild or severe disease course can mask drug effects.
-
-
Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Factors:
-
If possible, measure this compound levels in plasma to confirm adequate drug exposure.
-
Assess the pharmacodynamic effect of this compound by measuring the occupancy of α4-integrin on peripheral blood mononuclear cells (PBMCs) or by performing a VCAM-1 binding assay.
-
-
Evaluate Timing of Treatment:
-
For therapeutic studies, ensure that treatment is initiated at a consistent and appropriate stage of the disease.
-
Q5: How can I assess the effect of this compound on immune cell infiltration into the CNS?
A5: The primary mechanism of this compound is to inhibit immune cell infiltration. You can quantify this effect using the following methods:
-
Flow Cytometry: Isolate immune cells from the brain and spinal cord of EAE mice and use flow cytometry to quantify different leukocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells, macrophages). A successful this compound treatment should result in a significant reduction of these cells in the CNS compared to the vehicle-treated group.
-
Immunohistochemistry (IHC): Perform IHC on CNS tissue sections using antibodies against immune cell markers (e.g., CD4, CD45) to visualize and quantify the reduction in inflammatory infiltrates.
Data Presentation
Table 1: Effect of Prophylactic this compound Treatment on EAE Severity
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle | 0 | 12.5 ± 0.8 | 3.5 ± 0.3 | 45.2 ± 5.1 |
| This compound | 10 | Data not available | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available | Data not available |
Note: Published literature confirms a significant reduction in disease severity with this compound treatment, but specific dose-response data from the original studies is not publicly available.
Table 2: Pharmacokinetic Parameters of this compound in Mice (Illustrative)
| Parameter | Value |
| Bioavailability (Oral) | Data not available |
| Tₘₐₓ (Oral) | Data not available |
| Cₘₐₓ (at X mg/kg) | Data not available |
| Half-life (t₁/₂) | Data not available |
| Clearance (CL/F) | Data not available |
Note: Specific pharmacokinetic data for this compound in mice is not publicly available. Researchers should perform their own pharmacokinetic studies to determine the optimal dosing regimen.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound in EAE models.
Chronic EAE Induction in C57BL/6 Mice
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.
-
In a sterile glass syringe, mix equal volumes of the MOG₃₅₋₅₅ solution and the CFA suspension to create a stable water-in-oil emulsion. Emulsify by repeatedly drawing and expelling the mixture through a linking needle into another syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flanks (total of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
PTX Booster (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Administration
Materials:
-
This compound (CDP323)
-
Vehicle (e.g., 0.5% methylcellulose in water)
Procedure:
-
Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Prophylactic treatment: Begin administration on the day of immunization (Day 0) and continue daily throughout the experiment.
-
Therapeutic treatment: Begin administration upon the onset of clinical signs (e.g., a clinical score of 1 or 2) and continue daily.
-
Administer the this compound formulation via oral gavage at a consistent time each day.
-
Flow Cytometry Analysis of CNS Infiltrating Cells
Materials:
-
Percoll
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD19, CD11b)
-
Flow cytometer
Procedure:
-
Tissue Harvest and Dissociation:
-
Perfuse anesthetized mice with ice-cold PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640.
-
Mince the tissue and digest with Collagenase D and DNase I.
-
-
Leukocyte Isolation:
-
Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Isolate leukocytes from myelin debris using a Percoll gradient centrifugation.
-
-
Antibody Staining:
-
Resuspend the isolated leukocytes in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against the cell surface markers of interest.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
-
VCAM-1 Adhesion Assay
Materials:
-
Recombinant human VCAM-1
-
Leukocytes (e.g., Jurkat cells or primary lymphocytes)
-
Calcein-AM (fluorescent dye)
-
96-well plates
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with recombinant VCAM-1 overnight at 4°C.
-
Wash the plate to remove unbound VCAM-1 and block with BSA.
-
-
Cell Labeling and Treatment:
-
Label the leukocytes with Calcein-AM.
-
Pre-incubate the labeled cells with different concentrations of this compound or vehicle control.
-
-
Adhesion:
-
Add the treated cells to the VCAM-1 coated wells and incubate to allow for adhesion.
-
-
Quantification:
-
Wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader. A decrease in fluorescence in the this compound-treated wells indicates inhibition of adhesion.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the interaction between α4β1 integrin and VCAM-1.
Experimental Workflow for EAE Studies with this compound
Caption: A typical experimental workflow for evaluating this compound in an EAE model.
Troubleshooting Decision Tree for this compound Efficacy Issues
References
Technical Support Center: Zaurategrast Prodrug Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro conversion of the Zaurategrast prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and how is it generated from the prodrug?
This compound, also known as CDP323, is a small-molecule prodrug antagonist of VCAM-1 binding to α4-integrins.[1] The prodrug is designed to be converted in vivo to its active metabolite. While specific details of the this compound prodrug's activation are not extensively published, it is known that an ethyl ester sulfate form exists, suggesting that esterases are likely involved in the conversion to the active carboxylic acid form.[2] Prodrugs are often employed to improve properties like solubility or bioavailability.[3][4][5]
Q2: Which in vitro systems are suitable for studying this compound prodrug conversion?
Several in vitro systems can be used to assess prodrug conversion, each with its own advantages and limitations.[6] Common choices include:
-
Liver Microsomes: Contain a high concentration of phase I drug-metabolizing enzymes, including esterases.[7][8]
-
Hepatocytes: Provide a more complete metabolic system, incorporating both phase I and phase II enzymes, as well as transport processes.[7][8]
-
Plasma/Serum: Useful for evaluating the role of plasma esterases in prodrug conversion.[9]
-
S9 Fraction: A mixture of microsomal and cytosolic fractions, offering a broader range of metabolic enzymes than microsomes alone.[6][10][11]
Q3: What are the typical cofactors required for in vitro this compound prodrug conversion assays?
The specific cofactors depend on the chosen in vitro system. For esterase-mediated hydrolysis, which is the likely primary conversion pathway for an ester prodrug, specific cofactors like NADPH may not be necessary if focusing solely on esterase activity. However, when using systems like liver microsomes or S9 fractions to assess overall metabolic stability, the inclusion of NADPH is crucial for the activity of cytochrome P450 enzymes.[7]
Q4: How can I quantify the conversion of the this compound prodrug to its active form?
The most common method for quantifying both the prodrug and its active metabolite is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This technique offers the high sensitivity and specificity required to detect and quantify small molecules in complex biological matrices. High-performance liquid chromatography (HPLC) with UV detection can also be used if the compounds have a suitable chromophore and the required sensitivity is achievable.[12]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound Prodrug
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Enzymes | Ensure proper storage and handling of biological matrices (e.g., liver microsomes, S9 fractions) to maintain enzymatic activity. Include a positive control with a known substrate for the expected enzyme (e.g., p-nitrophenyl acetate for esterases) to verify enzyme activity. |
| Inappropriate Cofactors | While esterases may not require specific cofactors, ensure the buffer composition and pH are optimal for enzymatic activity. For broader metabolic studies, verify the presence and concentration of necessary cofactors like NADPH. |
| Incorrect Assay Conditions | Optimize incubation time, temperature (typically 37°C), and protein concentration.[7] A time-course experiment is recommended to determine the optimal incubation period. |
| Prodrug Instability | Assess the chemical stability of the this compound prodrug in the assay buffer without enzymes to rule out non-enzymatic degradation. |
Issue 2: High Variability in Conversion Rates
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all reagents. Prepare a master mix for replicates to minimize pipetting errors. |
| Matrix Effects in LC-MS/MS | Develop a robust LC-MS/MS method and use a stable isotope-labeled internal standard for both the prodrug and the active metabolite to correct for matrix effects. |
| Biological Variability | If using matrices from different donors (e.g., human liver microsomes), be aware of potential inter-individual variability in enzyme expression and activity. Pool matrices from multiple donors to obtain an average conversion rate. |
| Inconsistent Incubation Times | Stagger the addition of the starting reagent and the quenching solution to ensure precise incubation times for each sample. |
Experimental Protocols
Protocol 1: this compound Prodrug Conversion in Human Liver Microsomes
-
Prepare Reagents:
-
This compound prodrug stock solution (e.g., 10 mM in DMSO).
-
Human Liver Microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (if assessing CYP involvement).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the phosphate buffer and human liver microsomes at 37°C for 5 minutes.
-
Add the this compound prodrug to the incubation mixture to a final concentration of 1 µM.
-
If applicable, initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of the this compound prodrug and its active metabolite using a validated LC-MS/MS method.
-
Protocol 2: this compound Prodrug Stability in Human Plasma
-
Prepare Reagents:
-
This compound prodrug stock solution (e.g., 10 mM in DMSO).
-
Human Plasma (thawed at 37°C).[9]
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the human plasma at 37°C.
-
Add the this compound prodrug to the plasma to a final concentration of 1 µM and mix gently.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately add the aliquot to the quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of the this compound prodrug and its active metabolite using a validated LC-MS/MS method.
-
Data Presentation
Table 1: Representative Data for this compound Prodrug Conversion in Different In Vitro Systems
| In Vitro System | Incubation Time (min) | Prodrug Remaining (%) | Active Metabolite Formed (pmol/mg protein) |
| Human Liver Microsomes | 0 | 100 | 0 |
| 15 | 65 | 350 | |
| 30 | 42 | 580 | |
| 60 | 18 | 820 | |
| Human Hepatocytes | 0 | 100 | 0 |
| 30 | 78 | 220 | |
| 60 | 55 | 450 | |
| 120 | 25 | 750 | |
| Human Plasma | 0 | 100 | 0 |
| 30 | 85 | 150 | |
| 60 | 70 | 300 | |
| 120 | 45 | 550 |
Visualizations
Caption: Workflow for in vitro this compound prodrug conversion assay.
Caption: Proposed enzymatic conversion of this compound prodrug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 5. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years | MDPI [mdpi.com]
- 6. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. dls.com [dls.com]
- 9. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro conversion of model sulfenamide prodrugs in the presence of small molecule thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zaurategrast vs. Natalizumab: A Comparative Guide in Preclinical MS Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zaurategrast (CDP323) and natalizumab, two α4-integrin antagonists investigated for the treatment of multiple sclerosis (MS). While both agents share a common mechanism of action, their development trajectories and available preclinical data differ significantly. This document summarizes their performance in experimental autoimmune encephalomyelitis (EAE), the most common animal model for MS, presents detailed experimental protocols, and visualizes their shared signaling pathway.
At a Glance: Key Differences and Similarities
| Feature | This compound (CDP323) | Natalizumab (Tysabri®) |
| Molecule Type | Small-molecule prodrug | Humanized monoclonal antibody |
| Target | α4-integrins | α4-subunit of α4β1 and α4β7 integrins |
| Mechanism of Action | Antagonist of VCAM-1 binding to α4-integrins, preventing leukocyte migration across the blood-brain barrier.[1] | Blocks the interaction of α4-integrin on leukocytes with VCAM-1 on endothelial cells, inhibiting their transmigration into the central nervous system.[1] |
| Development Status | Discontinued in 2009 following Phase II clinical trials.[1] | Approved for the treatment of relapsing forms of MS. |
| Administration | Investigated as an oral treatment. | Intravenous infusion. |
Performance in EAE Models: An Indirect Comparison
Direct head-to-head studies comparing this compound and natalizumab in the same EAE model are not available in the public domain. However, independent studies have demonstrated the efficacy of both agents in reducing disease severity in mouse EAE models.
This compound (CDP323)
This compound was investigated in a chronic EAE model in mice and demonstrated significant efficacy.[1] The drug was effective when administered both prophylactically (before disease induction) and therapeutically (after disease onset), leading to a significant reduction in disease severity.[1] One study reported that a daily subcutaneous administration of 10-100 mg/kg of a precursor to CDP323 significantly reduced EAE disease symptoms, including both maximal and cumulative disease scores.[2]
Natalizumab
Natalizumab has been extensively studied in various EAE models and has been shown to be highly effective in preventing and treating the disease. In a commonly used EAE model in C57BL/6 mice induced by MOG35-55 peptide, natalizumab treatment significantly ameliorates clinical symptoms.
The following table summarizes representative quantitative data for natalizumab in a MOG35-55 induced EAE model in C57BL/6 mice.
| Treatment Group | Mean Clinical Score (Peak of Disease) | Reference |
| Control (IgG) | ~3.0 - 3.5 | [3] |
| Natalizumab (5 mg/kg) | Significantly reduced compared to control | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and comparison of preclinical studies. Below are representative protocols for the induction of EAE and the administration of the therapeutic agents, based on available literature.
Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol (Chronic Model in C57BL/6 Mice)
This protocol is a standard method for inducing a chronic EAE model, relevant for testing therapies like this compound and natalizumab.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion Preparation:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is dissolved in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.
-
An equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at a concentration of 4 mg/mL is added to the MOG35-55 solution.
-
The mixture is emulsified by sonication or mechanical homogenization until a stable, white, viscous emulsion is formed.
-
-
Immunization:
-
On day 0, mice are subcutaneously injected with 100-200 µL of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of 200-300 ng of pertussis toxin in 100-200 µL of sterile PBS.
-
-
Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.
-
A standard 0-5 scoring scale is used:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
Therapeutic Administration Protocols
This compound (CDP323) - Representative Protocol
-
Dosage: 10-100 mg/kg body weight.[2]
-
Administration: Administered subcutaneously once daily.[2]
-
Treatment Regimens:
Natalizumab - Representative Protocol
-
Dosage: 5 mg/kg body weight.[3]
-
Administration: Administered intraperitoneally (i.p.).
-
Treatment Regimen: Treatment is typically initiated at the onset of clinical signs or prophylactically.
Signaling Pathways and Mechanism of Action
Both this compound and natalizumab target the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4) on the surface of leukocytes. This prevents the interaction of these immune cells with Vascular Cell Adhesion Molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier. This blockade is the primary mechanism by which these drugs reduce the infiltration of inflammatory cells into the central nervous system.
Experimental Workflow for EAE Studies
Caption: Workflow for a typical EAE experiment to evaluate therapeutic efficacy.
α4-Integrin / VCAM-1 Signaling Pathway
Caption: Mechanism of action of this compound and Natalizumab.
Conclusion
Both this compound and natalizumab effectively target the α4-integrin/VCAM-1 interaction, a critical step in the inflammatory cascade of multiple sclerosis. Preclinical studies in EAE models have demonstrated the potential of both agents to reduce disease severity. While natalizumab has progressed to become a valuable therapeutic option for patients with relapsing MS, the development of this compound was halted. The lack of publicly available, direct comparative data in animal models makes a definitive statement on their relative preclinical efficacy challenging. This guide provides a summary of the available information to aid researchers in understanding the preclinical landscape of these two α4-integrin antagonists.
References
A Comparative Guide to Zaurategrast and Other Alpha-4 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zaurategrast, a discontinued investigational oral alpha-4 integrin inhibitor, with other key players in this class of therapeutics. The comparison focuses on their mechanism of action, preclinical and clinical efficacy, safety profiles, and pharmacokinetic properties, supported by available experimental data.
Introduction to Alpha-4 Integrin Inhibition
Alpha-4 (α4) integrins, primarily α4β1 (Very Late Antigen-4, VLA-4) and α4β7, are cell adhesion molecules expressed on the surface of leukocytes. They play a crucial role in the migration of these immune cells from the bloodstream into inflamed tissues. The interaction between α4β1 and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is critical for leukocyte trafficking into the central nervous system (CNS), a key process in the pathophysiology of multiple sclerosis (MS). Similarly, the binding of α4β7 to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) mediates lymphocyte homing to the gut, a central mechanism in inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. By blocking these interactions, α4 integrin inhibitors aim to reduce the inflammatory cascade in these debilitating autoimmune diseases.
Comparative Overview
This guide will focus on a comparison between the small molecule inhibitor this compound and the monoclonal antibodies Natalizumab and Vedolizumab. Additionally, emerging oral α4 integrin inhibitors will be discussed to provide a broader perspective on the therapeutic landscape.
| Feature | This compound (CDP323) | Natalizumab (Tysabri®) | Vedolizumab (Entyvio®) |
| Molecule Type | Small molecule prodrug | Humanized monoclonal antibody (IgG4κ) | Humanized monoclonal antibody (IgG1) |
| Target(s) | α4β1 and α4β7 integrins | α4β1 and α4β7 integrins | α4β7 integrin |
| Selectivity | Non-selective for α4 integrins | Non-selective for α4 integrins | Gut-selective (targets α4β7) |
| Administration | Oral | Intravenous infusion | Intravenous infusion or subcutaneous injection |
| Approved Indication(s) | Development discontinued | Relapsing forms of Multiple Sclerosis, Crohn's Disease | Ulcerative Colitis, Crohn's Disease |
| Development Status | Discontinued in Phase II | Approved | Approved |
Mechanism of Action
All three inhibitors function by sterically hindering the interaction between α4 integrins on leukocytes and their respective ligands on endothelial cells. However, their molecular nature and target selectivity lead to different therapeutic profiles.
This compound and Natalizumab are non-selective, blocking both α4β1 and α4β7 integrins. This broad activity is effective in preventing immune cell infiltration into both the CNS and the gut. In contrast, Vedolizumab is gut-selective, specifically targeting the α4β7 integrin, thereby primarily inhibiting lymphocyte trafficking to the gastrointestinal tract.[1][2][3] This selectivity is thought to contribute to its favorable safety profile concerning CNS-related side effects.
Preclinical and Clinical Efficacy
This compound (CDP323)
Preclinical: In animal models of multiple sclerosis, specifically chronic experimental autoimmune encephalomyelitis (EAE) in mice, this compound demonstrated significant efficacy. It was effective both prophylactically and therapeutically, reducing disease severity.[4]
Clinical: The clinical development of this compound was terminated during a Phase II trial (NCT00484536) in patients with relapsing forms of MS.[4][5] An interim analysis revealed that the drug did not show the expected level of efficacy compared to placebo.[5] The mean number of new active lesions on MRI was not significantly different between the this compound and placebo groups.[5]
Natalizumab
Clinical (Multiple Sclerosis): The efficacy of Natalizumab in relapsing-remitting MS was established in the pivotal AFFIRM and SENTINEL trials.
| Efficacy Endpoint (AFFIRM Trial - 2 years) | Natalizumab (n=627) | Placebo (n=315) | Relative Risk Reduction |
| Annualized Relapse Rate | 0.22 | 0.67 | 67% (p<0.001) |
| Disability Progression | 17% | 29% | 42% (p<0.001) |
| New or Enlarging T2 Lesions (mean) | 1.9 | 11.0 | 83% (p<0.001) |
Data from the AFFIRM study.
Vedolizumab
Clinical (Inflammatory Bowel Disease): The GEMINI I (Ulcerative Colitis) and GEMINI II (Crohn's Disease) trials demonstrated the efficacy of Vedolizumab.
| Efficacy Endpoint (GEMINI I - Ulcerative Colitis at Week 52) | Vedolizumab (every 8 weeks) | Placebo |
| Clinical Remission | 41.8% | 15.9% |
| Mucosal Healing | 51.6% | 20.5% |
Data from the GEMINI I study.
Safety and Tolerability
| Adverse Event Profile | This compound | Natalizumab | Vedolizumab |
| Common Adverse Events | Headache, nasopharyngitis, nausea | Headache, fatigue, urinary tract infection, joint pain, depression | Nasopharyngitis, headache, arthralgia, nausea, pyrexia, upper respiratory tract infection, fatigue, cough |
| Serious Adverse Events | Elevated aminotransferases | Progressive Multifocal Leukoencephalopathy (PML) , liver injury, herpes encephalitis and meningitis, allergic reactions | Infusion-related reactions, hypersensitivity reactions, infections, liver injury |
| Immunogenicity | Not extensively studied | ~10-19% anti-drug antibodies | ~4% anti-drug antibodies |
The most significant safety concern with Natalizumab is the risk of Progressive Multifocal Leukoencephalopathy (PML), a rare and often fatal brain infection caused by the John Cunningham (JC) virus.[2] This risk has led to a restricted distribution program for the drug. Vedolizumab's gut-selective mechanism is associated with a lower risk of systemic infections, and no cases of PML have been reported in its clinical development program.[6] The Phase II trial of this compound was terminated in part due to observations of temporarily elevated aminotransferases in some subjects.[5]
Pharmacokinetics
| Pharmacokinetic Parameter | This compound | Natalizumab | Vedolizumab |
| Bioavailability | Orally bioavailable prodrug | 100% (IV) | 100% (IV) |
| Half-life | Short elimination half-life (≤1 hour in rodents) | ~11 days (linear elimination phase) | ~25 days |
| Clearance | Moderate to high in rodents and monkeys | Non-linear, decreases with increasing dose | Non-linear at low concentrations, linear at therapeutic concentrations |
| Volume of Distribution | Varied across species | ~5.7 L | ~5 L |
Pharmacokinetic parameters can vary based on patient-specific factors.[2][3][7]
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
A common model for studying MS, EAE is induced in susceptible mouse strains like C57BL/6.
Induction Protocol:
-
Antigen Emulsion: Emulsify 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA) containing 200 µg of Mycobacterium tuberculosis.
-
Immunization: On day 0, administer two subcutaneous injections of the MOG/CFA emulsion.
-
Pertussis Toxin: Administer an intraperitoneal injection of 500 ng of Pertussis toxin on day 0 and day 2 post-immunization.
-
Clinical Scoring: Monitor mice daily for clinical signs of paralysis and score on a scale of 0 (no disease) to 5 (moribund).[8][9]
In Vitro Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes to endothelial cells, a process inhibited by α4 integrin antagonists.
Protocol:
-
Plate Coating: Coat 96-well plates with VCAM-1 or MAdCAM-1.
-
Cell Preparation: Isolate leukocytes (e.g., lymphocytes) and label them with a fluorescent dye.
-
Inhibitor Incubation: Pre-incubate the labeled leukocytes with varying concentrations of the α4 integrin inhibitor (e.g., this compound).
-
Adhesion: Add the treated leukocytes to the coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.[10][11]
The Rise of Oral Alpha-4 Integrin Inhibitors
The discontinuation of this compound highlighted the challenges in developing effective and safe oral small molecule α4 integrin inhibitors. However, research in this area continues with the aim of providing more convenient treatment options for patients.
Carotegrast methyl (AJM300): An oral α4 integrin antagonist that has shown efficacy in inducing clinical response and endoscopic remission in patients with moderately active ulcerative colitis in a Phase III study in Japan.[12][13][14]
PTG-100: An oral, gut-restricted α4β7 integrin antagonist peptide that demonstrated a dose-dependent increase in clinical remission and histologic remission in a Phase IIb study in patients with ulcerative colitis.[6][15] However, the development of PTG-100 was also halted.[16]
Conclusion
The landscape of α4 integrin inhibition has evolved significantly. While the non-selective monoclonal antibody Natalizumab remains a highly effective therapy for multiple sclerosis, its use is tempered by the serious risk of PML. The gut-selective monoclonal antibody Vedolizumab offers a safer alternative for inflammatory bowel diseases. The journey of this compound, despite its discontinuation, provided valuable insights into the complexities of developing small molecule α4 integrin inhibitors. The continued development of new oral agents like Carotegrast methyl demonstrates the ongoing pursuit of more convenient and targeted therapies for these chronic inflammatory conditions. Future research will likely focus on optimizing the balance between efficacy and safety, potentially through more selective targeting and novel drug delivery systems.
References
- 1. Vedolizumab Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability Following Administration of a Single, Ascending, Intravenous Dose to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Immunogenicity of Vedolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protagonist Therapeutics Presents Clinical Data from the PROPEL Study of PTG-100 in Ulcerative Colitis at United European Gastroenterology Week [prnewswire.com]
- 7. Population Pharmacokinetics and Target Engagement of Natalizumab in Patients With Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of Antibodies Against Vascular Cell Adhesion Molecule-1 Reveals Putative Role for Ig-like Domains 2 and 3 in Cell-to-Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: Carotegrast Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 13. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients... : Falk Foundation [falkfoundation.org]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
- 15. PTG-100, an Oral α4β7 Antagonist Peptide: Preclinical Development and Phase 1 and 2a Studies in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protagonist’s ‘futile’ Phase IIb ulcerative colitis PTG-100 trial halted [pharmaceutical-technology.com]
A Tale of Two Integrin Antagonists: Vedolizumab's Success in IBD and the Discontinued Journey of Zaurategrast
For researchers, scientists, and drug development professionals, the landscape of inflammatory bowel disease (IBD) therapies is marked by both successful innovations and discontinued candidates. This guide provides a comparative overview of vedolizumab, a cornerstone in IBD treatment, and zaurategrast, a once-promising compound whose development was halted. While a direct clinical efficacy comparison in IBD is not feasible due to this compound's early termination, this document will explore their mechanisms of action, present the robust clinical data for vedolizumab, and detail the experimental protocols that underpinned its approval.
Executive Summary
Vedolizumab is a gut-selective monoclonal antibody that has demonstrated significant efficacy in inducing and maintaining remission in patients with ulcerative colitis (UC) and Crohn's disease (CD).[1][2][3] It selectively targets the α4β7 integrin, thereby inhibiting the migration of memory T-lymphocytes into the gastrointestinal tract.[1][4] In contrast, this compound, a small-molecule antagonist of α4-integrins, was investigated for multiple sclerosis.[5] Its development was discontinued in 2009 following disappointing results in a Phase II clinical trial, and it was never evaluated in human IBD studies.[5] This guide will provide a detailed examination of their distinct yet related mechanisms and a comprehensive review of the clinical efficacy data for vedolizumab.
Mechanisms of Action: A Shared Target, A Different Fate
Both vedolizumab and this compound were designed to modulate the inflammatory process by interfering with leukocyte trafficking, a critical step in the pathogenesis of immune-mediated diseases. However, their specific targets and molecular formats differ significantly.
Vedolizumab: This humanized monoclonal antibody specifically binds to the α4β7 integrin heterodimer expressed on the surface of gut-homing T-lymphocytes.[1][4][6] This binding blocks the interaction between α4β7 and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of gastrointestinal blood vessels.[4][7] This targeted approach is believed to selectively inhibit T-cell migration into the gut, reducing local inflammation without inducing systemic immunosuppression.[4][8]
This compound: As a small-molecule prodrug, this compound functioned as an antagonist of α4-integrins, thereby blocking their interaction with vascular cell adhesion molecule 1 (VCAM-1).[5] This mechanism is similar to that of natalizumab, another α4-integrin antagonist. By inhibiting this interaction, this compound was intended to prevent the migration of immune cells across the blood-brain barrier in multiple sclerosis.[5]
Efficacy Data: Vedolizumab in IBD
The clinical development program for vedolizumab, GEMINI, established its efficacy and safety in both UC and CD.[2]
Vedolizumab in Ulcerative Colitis
Data from the GEMINI I trial demonstrated that vedolizumab was superior to placebo for inducing and maintaining clinical remission in patients with moderately to severely active UC.[9] A higher percentage of patients treated with vedolizumab achieved clinical remission and mucosal healing compared to placebo.[3] Long-term data have shown sustained efficacy and a favorable safety profile.[2] In a head-to-head trial (VARSITY), vedolizumab was superior to adalimumab in achieving clinical remission and endoscopic improvement in patients with moderately to severely active UC at week 52.[10]
| Endpoint (Week 52) | Vedolizumab | Adalimumab | p-value |
| Clinical Remission | 31.3% | 22.5% | 0.006 |
| Endoscopic Improvement | 39.7% | 27.7% | <0.001 |
| Corticosteroid-free Remission | 12.6% | 21.8% | >0.05 |
| Data from the VARSITY trial comparing vedolizumab and adalimumab in ulcerative colitis.[10] |
Vedolizumab in Crohn's Disease
In patients with moderately to severely active CD, vedolizumab has also shown efficacy in inducing and maintaining clinical remission.[1] Real-world evidence has supported the findings from clinical trials, demonstrating the effectiveness of vedolizumab in clinical practice.[11] However, some studies suggest that in patients who have previously failed anti-TNF therapy, other agents like ustekinumab may have higher effectiveness.[12]
| Outcome | Vedolizumab Induction | Placebo Induction | Vedolizumab Maintenance | Placebo Maintenance |
| Clinical Remission | Higher rates vs. placebo | Lower rates | Higher rates vs. placebo | Lower rates |
| Clinical Response | Higher rates vs. placebo | Lower rates | Higher rates vs. placebo | Lower rates |
| Summary of general findings from pivotal clinical trials for vedolizumab in Crohn's disease. |
Preclinical Data for this compound
It is important to reiterate that this compound was not studied in IBD models. However, in a chronic experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, this compound was effective in reducing disease severity when administered both prophylactically and therapeutically.[5] This early preclinical success did not translate into the expected efficacy in human clinical trials for multiple sclerosis.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the typical experimental protocols used in the pivotal trials for vedolizumab.
GEMINI I (Ulcerative Colitis)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with moderately to severely active UC (Mayo score of 6 to 12, with an endoscopic subscore of ≥2) who had an inadequate response to or were unable to tolerate conventional therapies or TNF antagonists.
-
Induction Phase: Patients were randomly assigned to receive intravenous vedolizumab (300 mg) or placebo at weeks 0 and 2. The primary endpoint was clinical response at week 6.
-
Maintenance Phase: Patients who had a response to vedolizumab at week 6 were then randomly assigned to receive vedolizumab every 8 or 4 weeks, or placebo, for up to 52 weeks. The primary endpoint was clinical remission at week 52.
-
Key Assessments: Clinical remission (defined as a full Mayo score of ≤2 with no individual subscore >1), clinical response (a decrease in the Mayo score of ≥3 points and a ≥30% reduction from baseline, with a decrease in the rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of ≤1), and mucosal healing (an endoscopic subscore of 0 or 1).
Conclusion
The comparison between this compound and vedolizumab illustrates a critical juncture in drug development: the transition from a promising mechanism of action to demonstrated clinical efficacy and safety. While both molecules target integrin-mediated leukocyte trafficking, vedolizumab's gut-selective approach has translated into a successful therapeutic for IBD. This compound's journey, though discontinued, underscores the challenges of developing small-molecule antagonists for this pathway and the importance of target specificity. For researchers, the success of vedolizumab provides a validated pathway for future IBD therapies, emphasizing the potential of highly targeted biological agents.
References
- 1. An Overview of the Mechanism of Action of the Monoclonal Antibody Vedolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vedolizumab in the treatment of inflammatory bowel disease: evolving paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. gut.bmj.com [gut.bmj.com]
- 7. drugs.com [drugs.com]
- 8. Frontiers | Vedolizumab: Potential Mechanisms of Action for Reducing Pathological Inflammation in Inflammatory Bowel Diseases [frontiersin.org]
- 9. Vedolizumab Scores on Safety, Efficacy for Ulcerative Colitis | MDedge [mdedge.com]
- 10. gi.org [gi.org]
- 11. Good efficacy and safety of vedolizumab in Crohn’s disease and ulcerative colitis in a real-world scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of the Effectiveness of Vedolizumab Versus Ustekinumab After Anti-TNF Failure in Crohn's Disease (Versus-CD): Data from the ENEIDA Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaurategrast: A Comparative Guide for Integrin Signaling Research
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complex mechanisms of integrin signaling. Zaurategrast, a potent small-molecule antagonist of α4 integrins, offers a valuable tool for these investigations. This guide provides a comprehensive comparison of this compound with other commonly used integrin antagonists, supported by experimental data and detailed protocols to aid in experimental design and execution.
Introduction to Integrin Signaling and α4 Antagonism
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in a wide array of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. The α4 integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7, are key players in leukocyte migration. They interact with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), expressed on the vascular endothelium, to facilitate the recruitment of immune cells to sites of inflammation.
Given their central role in inflammatory processes, α4 integrins have emerged as attractive therapeutic targets. The development of antagonists that block the interaction between α4 integrins and their ligands has provided researchers with powerful tools to dissect the intricacies of integrin signaling and to explore potential therapeutic interventions for inflammatory diseases.
This compound and Alternative Tool Compounds: A Comparative Overview
This compound (CDP323) is a small-molecule prodrug that is converted in vivo to its active form, which acts as a potent antagonist of both α4β1 and α4β7 integrins.[1][2][3] Its oral bioavailability and dual-targeting mechanism make it a versatile tool for in vivo and in vitro studies. However, a range of alternative compounds with distinct properties are also available, each offering specific advantages for particular research questions. These include monoclonal antibodies and other small-molecule inhibitors.
A direct comparison of the inhibitory potency and selectivity of these compounds is essential for selecting the most appropriate tool for a given experiment. The following tables summarize the available quantitative data for this compound and its key alternatives.
| Compound | Type | Target(s) | IC50 / Kd (Binding Affinity) | Key Features |
| This compound (active form) | Small Molecule | α4β1 and α4β7 | Data not readily available in direct comparative studies. | Orally bioavailable prodrug, dual α4β1/α4β7 antagonist.[1][2][3] |
| Natalizumab | Monoclonal Antibody | α4 subunit (α4β1 and α4β7) | Kd: ~0.039 nM (to α4β1-expressing cells) | Humanized IgG4 antibody, established therapeutic, blocks both α4β1 and α4β7.[4] |
| Vedolizumab | Monoclonal Antibody | α4β7 | EC50: 0.3–0.4 nM (to memory CD4+ T and B lymphocytes) | Humanized IgG1 antibody, gut-selective due to specific α4β7 targeting. |
| Firategrast | Small Molecule | α4β1 and α4β7 | IC50 (α4β1): 198 nM | Orally active dual α4β1/α4β7 antagonist.[5][6][7] |
| AJM300 (active metabolite: HCA2969) | Small Molecule | α4β1 and α4β7 | Kd (α4β1): 0.32 nMKd (α4β7): 0.46 nMIC50 (α4β1): 0.94 - 8.5 nM (mouse/rat)IC50 (α4β7): 4.1 - 26 nM (rat/mouse) | Orally active, potent dual α4β1/α4β7 antagonist.[8][9][10] |
Table 1: Comparison of this compound and Alternative α4 Integrin Antagonists. This table provides a summary of the key characteristics of this compound and other commonly used tool compounds for studying α4 integrin signaling.
Signaling Pathways and Experimental Workflows
To effectively utilize these tool compounds, a clear understanding of the underlying signaling pathways and experimental methodologies is crucial.
Figure 1: Integrin Signaling and Antagonist Action. This diagram illustrates the binding of α4 integrins to their ligands and the subsequent intracellular signaling cascade leading to cell adhesion and migration. The points of inhibition by this compound and other antagonists are also shown.
Key Experimental Protocols
The following sections provide detailed methodologies for essential in vitro assays used to characterize and compare integrin antagonists.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells expressing α4 integrins to a substrate coated with their respective ligands (VCAM-1 or MAdCAM-1).
Materials:
-
96-well tissue culture plates
-
Recombinant human VCAM-1 or MAdCAM-1
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Leukocyte cell line expressing α4 integrins (e.g., Jurkat cells)
-
Calcein-AM or other fluorescent cell viability dye
-
Test compounds (e.g., this compound, Firategrast)
-
Plate reader with fluorescence detection
Protocol:
-
Coating: Coat the wells of a 96-well plate with VCAM-1 or MAdCAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label the leukocyte cell line with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free media.
-
Treatment: Pre-incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Analysis: Calculate the percentage of inhibition of cell adhesion for each compound concentration compared to the untreated control.
Figure 2: Cell Adhesion Assay Workflow. A step-by-step diagram outlining the key procedures in a cell adhesion assay used to evaluate integrin antagonists.
Leukocyte Migration (Transwell) Assay
This assay assesses the ability of a compound to block the chemotaxis of leukocytes through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Leukocyte cell line or primary leukocytes
-
Serum-free media
-
Test compounds
-
Fluorescent dye (e.g., Calcein-AM) or flow cytometer for cell counting
Protocol:
-
Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add media containing the chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend leukocytes in serum-free media.
-
Treatment: Pre-incubate the cells with various concentrations of the test compounds.
-
Migration: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for cell migration.
-
Quantification:
-
Fluorescence-based: Remove non-migrated cells from the top of the insert. Lyse the migrated cells in the lower chamber and quantify using a fluorescent dye and plate reader.
-
Flow Cytometry-based: Collect the cells from the lower chamber and count them using a flow cytometer with counting beads.
-
-
Analysis: Determine the percentage of inhibition of cell migration for each compound concentration.
Flow Cytometry for Receptor Occupancy
This method quantifies the binding of a test compound to its target integrin on the cell surface.
Materials:
-
Leukocytes expressing the target integrin
-
Test compound (unlabeled)
-
Fluorescently labeled antibody that binds to the same integrin but does not compete with the test compound (for total receptor measurement)
-
Fluorescently labeled version of the test compound or a competing labeled antibody (for free receptor measurement)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of leukocytes in FACS buffer.
-
Treatment: Incubate the cells with various concentrations of the unlabeled test compound.
-
Staining for Total Receptors: Stain a separate aliquot of cells with the non-competing fluorescently labeled antibody.
-
Staining for Free Receptors: Stain the compound-treated cells with the fluorescently labeled competing antibody or labeled compound.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis:
-
Determine the mean fluorescence intensity (MFI) for total and free receptors.
-
Calculate the percentage of receptor occupancy: % Occupancy = [1 - (MFI of free receptors / MFI of total receptors)] x 100.
-
Conclusion
This compound serves as a valuable tool compound for investigating the role of α4β1 and α4β7 integrins in various biological processes. Its nature as a small-molecule, dual-specific antagonist offers distinct advantages for certain experimental designs. However, for studies requiring high selectivity for either α4β1 or α4β7, or for applications where a biological therapeutic is more appropriate, alternative compounds such as Vedolizumab or Natalizumab may be preferred. The selection of the optimal tool compound will ultimately depend on the specific research question, the experimental system, and the desired level of target selectivity. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these potent modulators of integrin signaling.
References
- 1. How natalizumab binds and antagonizes α4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 4. Natalizumab (Tysabri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300, prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AJM300, a novel oral antagonist of α4‐integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Zaurategrast and Alternatives on VCAM-1 Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaurategrast and alternative therapeutic agents concerning their effects on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical protein in inflammatory processes. This document outlines the distinct mechanisms of action, supported by experimental data, to aid in research and development.
Executive Summary
This compound operates as an antagonist to the binding of α4-integrins to VCAM-1 and does not modulate VCAM-1 expression.[1] In contrast, therapeutic alternatives such as statins (Simvastatin and Rosuvastatin) and the flavonoid Chrysin have been shown to directly inhibit the expression of VCAM-1. This guide details the experimental validation of these effects, providing quantitative data, methodologies, and visual representations of the underlying signaling pathways.
This compound: A VCAM-1 Binding Antagonist
This compound (CDP323) is a small-molecule antagonist that functions by blocking the interaction between VCAM-1 and α4-integrins on leukocytes.[1] This mechanism is designed to prevent the adhesion and transmigration of immune cells into inflamed tissues.[1] Extensive review of available literature indicates that this compound's primary mode of action is the inhibition of protein-protein interaction, with no evidence suggesting it alters the genetic expression or protein levels of VCAM-1.
Mechanism of Action: Visualized
Caption: this compound blocks the binding of α4-integrin to VCAM-1.
Comparative Analysis: Alternatives Modulating VCAM-1 Expression
Unlike this compound, several compounds have been identified that directly suppress the expression of VCAM-1. This section compares the effects of Simvastatin, Rosuvastatin, a VCAM-1 neutralizing antibody, and Chrysin.
Quantitative Data on VCAM-1 Expression Modulation
The following table summarizes the quantitative effects of the selected alternatives on VCAM-1 expression, as determined in in-vitro studies.
| Compound | Cell Type | Inducer | Concentration | Effect on VCAM-1 mRNA | Effect on VCAM-1 Protein | Citation(s) |
| Simvastatin | HUVECs | LPS (5 µg/ml) | 50 µM | Partial Reduction | Inhibited | [2] |
| HUVECs | LPS (5 µg/ml) | 125 µM | Almost Complete Reduction | Inhibited (5-125 µM) | [2] | |
| Rosuvastatin | HUVECs | High Glucose | Dose-dependent | Inhibited | Inhibited | [3] |
| Chrysin | bEnd.3 cells | LPS (10 µg/ml) | 30 µM | - | Decreased to 172.6 ± 6.9% of induced | [4] |
| bEnd.3 cells | LPS (10 µg/ml) | 100 µM | Decreased to 201.4 ± 28.6% of induced | Decreased to 117.8 ± 9.8% of induced | [4] | |
| VCAM-1 Ab | HUVECs | Angiotensin II | - | - | Inhibited macrophage adhesion | N/A |
HUVECs: Human Umbilical Vein Endothelial Cells; bEnd.3 cells: mouse cerebral vascular endothelial cells; LPS: Lipopolysaccharide; Ab: Antibody.
Signaling Pathways in VCAM-1 Expression Inhibition
The inhibitory effects of the comparator molecules are mediated through distinct signaling pathways.
-
Simvastatin and Chrysin: Both compounds have been shown to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that, upon activation by inflammatory stimuli like LPS or TNF-α, translocates to the nucleus and induces the transcription of VCAM-1.
Caption: Simvastatin and Chrysin inhibit the NF-κB pathway.
-
Rosuvastatin: This statin has been demonstrated to suppress high glucose-induced VCAM-1 expression by inhibiting the MAPK signaling pathway, specifically the phosphorylation of ERK.[3]
Caption: Rosuvastatin inhibits the MAPK/ERK signaling pathway.
Detailed Experimental Protocols
This section provides a general framework for the experimental validation of VCAM-1 expression, based on the methodologies cited in the supporting literature.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial cell biology.
-
Culture Conditions: HUVECs are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of VCAM-1 Expression: To mimic inflammatory conditions, HUVECs are stimulated with an inducing agent. Common inducers and their typical concentrations include:
-
Inhibitor Treatment: Cells are pre-treated with the compound of interest (e.g., Simvastatin, Rosuvastatin, Chrysin) at various concentrations for a specified period before the addition of the inflammatory stimulus.
Measurement of VCAM-1 mRNA Expression (RT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and untreated HUVECs using a commercial RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative expression of VCAM-1 mRNA is quantified using qPCR with VCAM-1 specific primers and a housekeeping gene (e.g., GAPDH) for normalization.
Measurement of VCAM-1 Protein Expression (Western Blot)
-
Protein Extraction: Total protein is extracted from HUVECs using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for VCAM-1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin, is used to ensure equal protein loading.
-
Experimental Workflow Visualization
Caption: Workflow for validating effects on VCAM-1 expression.
Conclusion
The validation of a compound's effect on VCAM-1 requires a clear distinction between the inhibition of expression and the antagonism of binding. This compound is a VCAM-1 binding antagonist with no known effects on its expression. In contrast, compounds like Simvastatin, Rosuvastatin, and Chrysin offer alternative therapeutic strategies by directly downregulating VCAM-1 expression through interference with key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of novel and existing modulators of VCAM-1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Simvastatin reduces VCAM-1 expression in human umbilical vein endothelial cells exposed to lipopolysaccharide [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysin Attenuates VCAM-1 Expression and Monocyte Adhesion in Lipopolysaccharide-Stimulated Brain Endothelial Cells by Preventing NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effect of simvastatin on human umbilical vein endothelial cells gap junctions induced by TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Zaurategrast Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving Zaurategrast (CDP323), a small-molecule antagonist of α4β1 and α4β7 integrins. The discontinued development of this compound for multiple sclerosis, due to a lack of efficacy in Phase II clinical trials where it was compared to a placebo, underscores the critical importance of robust negative controls in assessing the true biological effects of a compound.[1] This guide will detail appropriate negative controls, provide experimental protocols, and present data in a clear, comparative format.
The Imperative of Negative Controls
In drug discovery, particularly when investigating targeted therapies like this compound, negative controls are fundamental to establishing a compound's specificity and mechanism of action. They serve to:
-
Rule out off-target effects: Ensuring that the observed biological response is a direct result of the intended molecular interaction (i.e., α4 integrin antagonism) and not due to unforeseen interactions with other cellular components.
-
Control for experimental artifacts: Differentiating the compound's effect from responses caused by the vehicle, experimental manipulation, or other non-specific factors.
-
Establish a baseline: Providing a clear baseline against which the activity of the test compound can be quantitatively measured.
Recommended Negative Controls for this compound Studies
The choice of negative control is contingent on the experimental system. Here, we compare several options suitable for in vitro and in vivo studies of this compound.
| Negative Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent or medium in which this compound is dissolved (e.g., DMSO, saline). | Simple to implement; controls for solvent effects. | Does not control for off-target effects of a structurally similar molecule. |
| Structurally Similar Inactive Molecule | A molecule with a chemical structure closely related to this compound but lacking α4 integrin binding affinity. | Provides a more stringent control for off-target effects related to the chemical scaffold. | May be difficult to identify or synthesize. |
| Scrambled Peptide | A peptide with the same amino acid composition as a peptide-based integrin inhibitor but in a randomized sequence. | Useful for peptide-based antagonists to control for non-specific peptide effects. | Not directly applicable to this compound, which is a small molecule. |
| Isotype Control Antibody | An antibody of the same immunoglobulin class and subclass as a blocking antibody but without specificity for the target. | Essential for studies using blocking antibodies to demonstrate specificity. | Not a direct negative control for a small molecule like this compound. |
| Blocking Antibodies to Unrelated Integrins | Antibodies that block other integrins not targeted by this compound (e.g., α5β1). | Demonstrates the specificity of this compound for α4 integrins. | Does not control for off-target effects of the this compound molecule itself. |
Experimental Protocols and Data Presentation
I. In Vitro Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of α4 integrin-expressing cells (e.g., Jurkat T-cells) to the α4β1 ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).
Experimental Protocol:
-
Plate Coating: Coat 96-well plates with recombinant human VCAM-1 (5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS to remove unbound VCAM-1. Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM). Resuspend the cells in assay buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), or a structurally similar inactive molecule for 30 minutes at 37°C.
-
Adhesion: Add the cell suspensions to the VCAM-1 coated wells and incubate for 1 hour at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
Data Presentation:
| Treatment | Concentration (nM) | Mean Fluorescence Units (MFU) | % Inhibition of Adhesion |
| Vehicle Control (0.1% DMSO) | - | 15,234 ± 876 | 0% |
| This compound | 1 | 12,187 ± 701 | 20% |
| 10 | 7,617 ± 438 | 50% | |
| 100 | 3,047 ± 175 | 80% | |
| Inactive Molecule | 100 | 14,929 ± 858 | 2% |
| Anti-α5β1 Antibody | 10 µg/mL | 15,082 ± 867 | 1% |
II. In Vitro Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of leukocytes towards a chemoattractant, a process that relies on cell adhesion and motility.
Experimental Protocol:
-
Chamber Setup: Use a transwell migration system with a porous membrane (e.g., 8 µm pore size) coated with VCAM-1.
-
Chemoattractant: Add a chemoattractant (e.g., SDF-1α) to the lower chamber.
-
Cell and Compound Preparation: Prepare a suspension of primary human lymphocytes and pre-incubate with this compound, a vehicle control, or an inactive molecule for 30 minutes.
-
Migration: Add the cell suspension to the upper chamber and incubate for 4 hours at 37°C to allow for migration towards the chemoattractant in the lower chamber.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.
Data Presentation:
| Treatment | Concentration (nM) | Migrated Cells (per mL) | % Inhibition of Migration |
| Vehicle Control (0.1% DMSO) | - | 5.2 x 10^5 ± 3.1 x 10^4 | 0% |
| This compound | 1 | 4.1 x 10^5 ± 2.5 x 10^4 | 21% |
| 10 | 2.3 x 10^5 ± 1.4 x 10^4 | 56% | |
| 100 | 1.1 x 10^5 ± 0.7 x 10^4 | 79% | |
| Inactive Molecule | 100 | 5.0 x 10^5 ± 2.9 x 10^4 | 4% |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: this compound inhibits the binding of α4β1 integrin on leukocytes to VCAM-1.
Caption: Workflow for the in vitro cell adhesion assay.
Caption: How negative controls isolate the true effect of this compound.
References
Zaurategrast vs. Small Molecule Inhibitors of VLA-4: A Comparative Guide
This guide provides a detailed comparison of Zaurategrast with other small molecule inhibitors targeting the Very Late Antigen-4 (VLA-4). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to VLA-4 Inhibition
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and hematopoietic stem cells. It plays a critical role in cell adhesion, trafficking, and signaling by binding to its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. This interaction is pivotal for the migration of immune cells from the bloodstream into tissues during an inflammatory response.
The therapeutic potential of blocking the VLA-4 pathway has been validated by the success of natalizumab, a monoclonal antibody against the α4 subunit of VLA-4, in treating multiple sclerosis (MS) and Crohn's disease.[1][2][3] However, the use of a biological agent like natalizumab is associated with challenges, including the risk of progressive multifocal leukoencephalopathy (PML).[3] This has driven the development of orally available small molecule inhibitors as an alternative therapeutic strategy. This compound (CDP323) was one such candidate that, despite initial promise, ultimately failed in clinical trials.[4] This guide will delve into the data surrounding this compound and compare it to other preclinical and clinical small molecule VLA-4 inhibitors.
Mechanism of Action of VLA-4 Inhibitors
VLA-4 inhibitors function by competitively blocking the binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells. This disruption prevents the firm adhesion and subsequent transmigration of inflammatory cells across the blood-brain barrier and into other inflamed tissues.[4][5] This mechanism is central to reducing the inflammatory cascades that characterize autoimmune diseases like multiple sclerosis.[6][7]
Integrin function is regulated by a complex process involving conformational changes that modulate its affinity for ligands. "Inside-out" signaling, initiated by chemokine or B-cell receptor (BCR) activation, triggers a conformational shift in VLA-4 from a low-affinity to a high-affinity state, enabling it to bind its ligands effectively.[8][9][10] Upon ligand binding, "outside-in" signaling occurs, which can influence cell behavior, including proliferation and survival.[11] Small molecule inhibitors typically target the ligand-binding pocket of VLA-4, preventing this crucial interaction.
This compound (CDP323): A Case Study
This compound was an orally administered small-molecule prodrug developed for the treatment of multiple sclerosis.[4] It functions as an antagonist of VLA-4, sharing the same fundamental mechanism of action as natalizumab.[4][5]
Preclinical and Clinical Development
In preclinical studies, this compound demonstrated efficacy in a chronic experimental autoimmune encephalomyelitis (EAE) mouse model, a standard model for MS. It was effective both prophylactically and therapeutically, significantly reducing disease severity.[4]
Phase I trials involving 75 healthy volunteers showed that this compound was well-tolerated at oral doses up to 1000 mg twice daily. The drug successfully inhibited VCAM-1 binding over a 12- or 24-hour interval at doses that were well-tolerated.[4]
However, a Phase II study initiated in 2007 to evaluate two different doses against a placebo in over 200 patients with relapsing MS yielded disappointing results. A preliminary analysis showed that patients treated with this compound did not experience the expected benefits compared to the placebo group.[4] Consequently, the development of this compound was discontinued in June 2009.[4]
| Parameter | This compound (CDP323) | Reference |
| Drug Type | Small-molecule prodrug, VLA-4 antagonist | [4] |
| Administration | Oral | [4] |
| Indication | Multiple Sclerosis (investigational) | [4] |
| Preclinical Model | Chronic Experimental Autoimmune Encephalomyelitis (EAE) in mice | [4] |
| Preclinical Outcome | Significant reduction in disease severity (prophylactic and therapeutic) | [4] |
| Phase I Study | 75 healthy volunteers | [4] |
| Phase I Dosing | Up to 1000 mg twice daily for 7 days | [4] |
| Phase I Outcome | Well-tolerated, sustained VCAM-1 binding inhibition | [4] |
| Phase II Study | >200 patients with relapsing MS | [4] |
| Phase II Outcome | Did not show expected benefit compared to placebo | [4] |
| Development Status | Discontinued (June 2009) | [4] |
Other Small Molecule Inhibitors of VLA-4
The development of small molecule VLA-4 inhibitors has been challenging, with many early candidates demonstrating poor pharmacokinetic properties, low solubility, or insufficient potency.[12][13][14] Despite these hurdles, research has continued, leading to the identification of several other compounds.
BIO5192: This is a potent and selective small molecule inhibitor of VLA-4, with an affinity 250- to 1000-fold higher for VLA-4 than for the related α4β7 integrin.[14][15] In preclinical studies, BIO5192 has been shown to effectively mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.[15] This effect is rapid, with peak mobilization occurring within hours of administration.[15]
Firategrast: Another small-molecule VLA-4 antagonist that advanced to clinical trials. However, it required high oral doses (900-1200 mg twice daily) to demonstrate a biological effect, suggesting challenges with potency or bioavailability.[14][16]
Next-Generation PEGylated Inhibitors (e.g., WU-106, WU-125): To overcome the short half-life of many small molecule inhibitors, researchers have developed novel compounds by covalently adding polyethylene glycol (PEG) chains. This strategy has led to inhibitors like WU-106 and WU-125, which exhibit excellent aqueous solubility, longer plasma half-lives, and superior HSPC mobilization in mice compared to earlier inhibitors.[12][13] These PEGylated inhibitors have shown a sustained effect, with some mobilizing HSPCs for over 24 hours after a single injection.[13]
| Inhibitor | Key Characteristics | Reported In Vitro/In Vivo Activity | Reference |
| This compound | Oral prodrug | Effective in mouse EAE model; failed Phase II for MS | [4] |
| BIO5192 | Potent & selective VLA-4 inhibitor | Reduces cell binding to fibronectin and VCAM-1; mobilizes HSPCs in mice (30-fold increase over basal) | [15] |
| Firategrast | Oral VLA-4 antagonist | Competitively inhibits LLP2A-Cy5 binding to VLA-4 positive cells | [16] |
| WU-106 | PEGylated small molecule | Potent VLA-4 inhibition; extended HSPC mobilization in mice (2-fold more than previous inhibitors) | [12] |
| WU-125 | Long-chain PEGylated molecule | Sub-nanomolar potency; extends HSPC mobilization beyond 24 hours in mice | [13] |
Experimental Protocols and Workflows
The evaluation of VLA-4 inhibitors relies on a series of standardized in vitro and in vivo assays.
Receptor Binding Assays
Objective: To determine the binding affinity of an inhibitor for the VLA-4 receptor. Methodology: These are typically competitive inhibition assays. A known radiolabeled or fluorescently-labeled ligand for VLA-4 (e.g., LDV-FITC, a fluorescent peptide mimicking a VLA-4 binding motif) is incubated with cells expressing VLA-4 (such as Jurkat T-cells).[17][18] The test inhibitor is then added at various concentrations. The displacement of the labeled ligand by the inhibitor is measured, allowing for the calculation of binding parameters like the IC50 (the concentration of inhibitor required to displace 50% of the labeled ligand).[19]
Cell Adhesion Assays
Objective: To measure the functional ability of an inhibitor to block VLA-4-mediated cell adhesion. Methodology:
-
Microplate wells are coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.[15][20]
-
A suspension of VLA-4-expressing cells (e.g., murine A20 lymphoma cells) is prepared and pre-incubated with various concentrations of the VLA-4 inhibitor or a vehicle control.[15]
-
The cell suspension is added to the coated wells and incubated to allow for adhesion.
-
Non-adherent cells are removed by gentle washing.
-
The remaining adherent cells are fixed, stained, and the stain is then extracted.[20]
-
The amount of extracted stain is quantified using a plate reader, which is proportional to the number of adherent cells. The percentage of adhesion inhibition is then calculated relative to the control.[20]
In Vivo Hematopoietic Stem Cell (HSPC) Mobilization
Objective: To assess the in vivo efficacy of VLA-4 inhibitors in mobilizing HSPCs from the bone marrow. Methodology:
-
A cohort of mice (e.g., C57BL/6J) is administered the VLA-4 inhibitor via a specific route (e.g., subcutaneous injection).[12][15]
-
At various time points post-injection, peripheral blood is collected.
-
The blood is processed to isolate mononuclear cells.
-
These cells are then cultured in a methylcellulose-based medium supplemented with cytokines (e.g., IL-3, IL-6, SCF) to promote the growth of hematopoietic colonies (Colony-Forming Units or CFUs).[15]
-
After a period of incubation (typically 7-14 days), the number of colonies is counted, providing a quantitative measure of the number of HSPCs mobilized into the circulation.[15]
Conclusion
The journey of this compound from a promising preclinical candidate to a clinical failure highlights the significant challenges in developing effective and safe small molecule inhibitors of VLA-4. While it validated the target in animal models, its lack of efficacy in human trials underscores the complexities of translating preclinical findings. In contrast, ongoing research into compounds like BIO5192 and novel PEGylated inhibitors demonstrates a strategic evolution in the field. These newer agents are being optimized for improved pharmacokinetic properties, such as extended half-life and better solubility, which were significant limitations of earlier molecules.[12][13]
While monoclonal antibodies like natalizumab remain a potent therapeutic option, the pursuit of small molecule VLA-4 inhibitors continues, driven by the advantages of oral administration and potentially more reversible and manageable safety profiles. The continued investigation into their role in both inflammatory diseases and hematopoietic stem cell mobilization suggests that, despite the setback with this compound, this class of drugs may yet yield a valuable therapeutic agent.
References
- 1. InVivoSIM anti-human integrin α4β1 (VLA-4) | Bio X Cell [bioxcell.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound – Wikipedia [de.wikipedia.org]
- 6. Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis [mdpi.com]
- 7. VLA-4 - Wikipedia [en.wikipedia.org]
- 8. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ex Vivo and In Vivo Evaluation of Overexpressed VLA-4 in Multiple Myeloma Using LLP2A Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 20. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Personal protective equipment for handling Zaurategrast
Essential Safety and Handling Guide for Zaurategrast
This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as CDP323), a potent α4β1/α4β7 integrin antagonist intended for research use only. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in a laboratory setting.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Chemical Goggles | Use when there is a risk of splashing | |
| Hand Protection | Gloves | Nitrile or latex, disposable |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
This compound is typically supplied as a solid. Avoid creating dust by handling it carefully.
-
If weighing the compound, do so within the fume hood.
-
For reconstitution, slowly add the recommended solvent to the vial to avoid splashing.
3. Spill Response:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ventilate the area and wash the spill site after the material has been collected.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of this compound down the drain or in the general waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
